molecular formula C28H33N5O10 B12383132 Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly

Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly

Número de catálogo: B12383132
Peso molecular: 599.6 g/mol
Clave InChI: NSNQPZDPXGQEHI-OAQYLSRUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly is a useful research compound. Its molecular formula is C28H33N5O10 and its molecular weight is 599.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C28H33N5O10

Peso molecular

599.6 g/mol

Nombre IUPAC

2-[[2-[[2-[[2-[[(2R)-5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C28H33N5O10/c34-22(29-14-23(35)31-16-25(37)38)13-30-24(36)15-32-27(40)21(33-28(41)43-18-20-9-5-2-6-10-20)11-12-26(39)42-17-19-7-3-1-4-8-19/h1-10,21H,11-18H2,(H,29,34)(H,30,36)(H,31,35)(H,32,40)(H,33,41)(H,37,38)/t21-/m1/s1

Clave InChI

NSNQPZDPXGQEHI-OAQYLSRUSA-N

SMILES isomérico

C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2

SMILES canónico

C1=CC=C(C=C1)COC(=O)CCC(C(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2

Origen del producto

United States

Foundational & Exploratory

Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly, a key pentapeptide derivative. Primarily utilized as a cleavable linker in the development of antibody-drug conjugates (ADCs), its strategic design allows for controlled release of cytotoxic payloads within the tumor microenvironment. This document details its physicochemical properties, outlines a general methodology for its synthesis and purification, and discusses its mechanism of action within the context of ADC technology.

Chemical Structure and Properties

This compound is a protected pentapeptide. The N-terminus of the D-glutamic acid is protected by a carboxybenzyl (Cbz) group, and its side chain is protected as a benzyl (B1604629) ester (Bn). This is followed by a sequence of four glycine (B1666218) residues.

Chemical Structure:

G cluster_DGlu Cbz Cbz DGlu D-Glu(Bn) Cbz->DGlu Gly1 Gly DGlu->Gly1 DGlu_sidechain DGlu->DGlu_sidechain Gly2 Gly Gly1->Gly2 Gly3 Gly Gly2->Gly3 Gly4 Gly-OH Gly3->Gly4 Bn Bn DGlu_sidechain->Bn γ-ester

Caption: Schematic representation of this compound.

Physicochemical and Computational Properties:

A summary of the key physicochemical and computational properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

PropertyValueSource
Molecular Formula C₂₈H₃₃N₅O₁₀[1]
Molecular Weight 599.59 g/mol [1]
CAS Number 2994293-30-8[1]
Appearance White to off-white solid (predicted)General knowledge
Purity ≥98% (commercially available)[1]
Storage Temperature -20°C, protect from light[1]
Topological Polar Surface Area (TPSA) 218.33 Ų[1]
LogP (octanol-water partition coefficient) -0.6456[1]
Hydrogen Bond Donors 6[1]
Hydrogen Bond Acceptors 9[1]
Rotatable Bonds 17[1]

Solubility:

The solubility of protected peptides like this compound is generally low in aqueous solutions. It is predicted to be soluble in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and methanol. For experimental purposes, it is advisable to test solubility on a small scale before preparing larger solutions.

Experimental Protocols

Synthesis: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using a Fmoc/tBu strategy. A generalized workflow is described below.

G Resin Resin Support Load_Gly Load Fmoc-Gly-OH Resin->Load_Gly Deprotection1 Fmoc Deprotection (Piperidine/DMF) Load_Gly->Deprotection1 Coupling1 Couple Fmoc-Gly-OH (HBTU/DIEA) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Gly-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple Fmoc-Gly-OH Deprotection3->Coupling3 Deprotection4 Fmoc Deprotection Coupling3->Deprotection4 Coupling4 Couple Cbz-D-Glu(OBn)-OH Deprotection4->Coupling4 Cleavage Cleavage from Resin (TFA cocktail) Coupling4->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for the solid-phase synthesis of the target peptide.

Detailed Methodology:

  • Resin Preparation: A suitable resin, such as a pre-loaded Wang or 2-chlorotrityl chloride resin with the first glycine, is swelled in a suitable solvent like DMF.

  • Amino Acid Coupling Cycles:

    • Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of piperidine (B6355638) in DMF (typically 20%).

    • Washing: The resin is thoroughly washed with DMF and other solvents to remove excess reagents.

    • Coupling: The next Fmoc-protected amino acid (Fmoc-Gly-OH) is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine) and then added to the resin. This cycle is repeated for the subsequent glycine residues.

    • Final Coupling: For the final residue, Cbz-D-Glu(OBn)-OH is coupled to the N-terminus of the tetra-glycine peptide on the resin.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (B1312306) (TIS) and water to prevent side reactions.

  • Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the resulting solid is lyophilized to obtain the crude product.

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Methodology:

  • Column: A C18 stationary phase column is typically used.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% TFA, is employed.

  • Gradient: A linear gradient from a low to a high percentage of solvent B is run to elute the peptide. The exact gradient will need to be optimized.

  • Detection: The peptide is detected by UV absorbance at 214 nm and 280 nm.

  • Fraction Collection and Analysis: Fractions are collected and analyzed for purity by analytical HPLC and mass spectrometry. Pure fractions are pooled and lyophilized.

Characterization

The identity and purity of the final product should be confirmed by:

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and the presence of the protecting groups.

  • Analytical RP-HPLC: To determine the purity of the final product.

Application in Antibody-Drug Conjugates (ADCs)

This compound serves as a cleavable linker in ADCs. This linker connects a cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. The stability of the linker in systemic circulation and its selective cleavage at the tumor site are critical for the efficacy and safety of the ADC.

Mechanism of Action: Enzymatic Cleavage

The peptide sequence of the linker is designed to be a substrate for lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment and within cancer cells.

G cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment / Lysosome ADC_circ ADC with Intact Linker (Stable) ADC_tumor ADC Internalization ADC_circ->ADC_tumor Tumor Targeting Cathepsin Cathepsin B ADC_tumor->Cathepsin Cleavage Linker Cleavage Cathepsin->Cleavage Drug_Release Payload Release Cleavage->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

Caption: ADC mechanism involving cathepsin-mediated linker cleavage.

Detailed Steps:

  • Targeting: The ADC circulates in the bloodstream and specifically binds to the target antigen on the surface of cancer cells.

  • Internalization: The ADC-antigen complex is internalized by the cancer cell, typically via endocytosis, and trafficked to the lysosome.

  • Enzymatic Cleavage: Within the acidic environment of the lysosome, cathepsin B and other proteases recognize and cleave the peptide linker. The cleavage is thought to occur between the glutamic acid and the first glycine residue.

  • Payload Release: The cleavage of the linker liberates the cytotoxic drug from the antibody.

  • Induction of Cell Death: The released drug can then exert its cytotoxic effect, leading to the death of the cancer cell, often through apoptosis.

The inclusion of the D-amino acid (D-Glu) can enhance the stability of the linker against premature degradation by serum proteases.

Conclusion

This compound is a valuable and versatile chemical entity for the development of advanced biotherapeutics, particularly in the field of antibody-drug conjugates. Its well-defined structure and susceptibility to specific enzymatic cleavage make it an attractive linker for achieving targeted drug delivery and improving the therapeutic index of potent cytotoxic agents. A thorough understanding of its chemical properties and the methodologies for its synthesis and purification are essential for its successful application in research and drug development. Further studies to obtain detailed kinetic data for its cleavage by various proteases and to explore its in vivo stability and efficacy in different ADC constructs will continue to be of high interest to the scientific community.

References

Navigating the Solubility Landscape of Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The solubility of synthetic peptides is a critical parameter in drug discovery and development, influencing formulation, bioavailability, and overall therapeutic efficacy. This technical guide provides an in-depth analysis of the predicted solubility of the protected pentapeptide, Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly, a cleavable linker utilized in the construction of antibody-drug conjugates (ADCs). Due to the absence of specific experimental data in publicly available literature, this guide leverages established principles of peptide chemistry to predict its solubility profile and offers a comprehensive experimental protocol for its empirical determination.

Physicochemical Properties and Predicted Solubility

The structure of this compound incorporates several features that significantly influence its solubility. The presence of the N-terminal Carboxybenzyl (Cbz) and the benzyl (B1604629) (Bn) ester on the glutamic acid side chain introduces considerable hydrophobicity.[1][2] Conversely, the four consecutive glycine (B1666218) residues contribute to the peptide's flexibility and can participate in hydrogen bonding. The overall character of the peptide is largely non-polar.

Based on these structural characteristics, the solubility of this compound in aqueous solutions is expected to be low.[3] It is predicted to be more soluble in polar aprotic organic solvents that can disrupt hydrophobic interactions and effectively solvate the peptide backbone.[1]

Below is a table summarizing the predicted solubility of this compound in various common laboratory solvents. These predictions are based on general principles of peptide solubility and data for structurally related compounds.[1][4]

SolventPredicted SolubilityRationale
WaterVery LowThe hydrophobic Cbz and Bn protecting groups are expected to dominate, leading to poor solvation in water.[3]
Phosphate-Buffered Saline (PBS)Very LowSimilar to water, the ionic nature of PBS is unlikely to overcome the hydrophobicity of the peptide.
Methanol (B129727) (MeOH)Low to ModerateMethanol's polarity may allow for some solvation, but the hydrophobic character of the peptide may limit high solubility.
Ethanol (B145695) (EtOH)Low to ModerateSimilar to methanol, ethanol may offer limited solubility.
Isopropanol (IPA)LowThe increased alkyl chain length compared to methanol and ethanol will likely decrease its ability to solubilize the peptide.
Acetonitrile (ACN)ModerateAcetonitrile is a common solvent for peptides of mixed polarity and may offer reasonable solubility.[1]
Dimethylformamide (DMF)HighDMF is a strong hydrogen bond acceptor and is known to be an excellent solvent for many protected peptides.[4]
Dimethyl Sulfoxide (DMSO)HighDMSO is a highly polar aprotic solvent capable of dissolving a wide range of hydrophobic and hydrophilic compounds, making it a likely candidate for effectively solubilizing this peptide.[1][4]

Experimental Protocol: Determination of Peptide Solubility via Turbidity Assay

To empirically determine the solubility of this compound, a turbidity-based solubility assay is a straightforward and effective method.[5] This protocol outlines the necessary steps for a systematic evaluation in various solvents.

Materials:

  • This compound (lyophilized powder)

  • A selection of solvents to be tested (e.g., Water, PBS, Methanol, Ethanol, Acetonitrile, DMF, DMSO)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Micro-pipettors and sterile tips

  • Spectrophotometer or plate reader capable of measuring absorbance at 600 nm

  • Analytical balance

Procedure:

  • Preparation of Stock Solutions:

    • Accurately weigh a small amount of the lyophilized peptide (e.g., 5 mg).

    • Prepare a high-concentration stock solution in a solvent in which the peptide is expected to be highly soluble (e.g., DMSO or DMF). For example, dissolve 5 mg in 500 µL of DMSO to create a 10 mg/mL stock solution.

    • Vortex thoroughly to ensure complete dissolution. Visually inspect for any particulate matter.

  • Preparation of Test Solutions:

    • Label a series of microcentrifuge tubes for each solvent to be tested.

    • Add a fixed volume of the chosen solvent to each tube (e.g., 500 µL).

    • Create a dilution series by adding increasing volumes of the peptide stock solution to the respective solvent tubes. For example, add 1, 2, 5, 10, 20, and 50 µL of the 10 mg/mL stock to different tubes, resulting in final concentrations of 0.02, 0.04, 0.1, 0.2, 0.4, and 1.0 mg/mL.

    • The final volume in each tube should be kept consistent by adding the appropriate amount of the pure stock solvent (e.g., DMSO) if necessary, although for initial screening, this small volume difference may be negligible.

  • Equilibration and Measurement:

    • Vortex each tube vigorously for 1-2 minutes.

    • Allow the tubes to equilibrate at room temperature for a set period (e.g., 1-2 hours) to allow for complete dissolution or precipitation.

    • After equilibration, visually inspect each tube for any signs of precipitation or cloudiness.

    • For a quantitative measurement, transfer an aliquot (e.g., 200 µL) from the supernatant of each tube to a 96-well plate.

    • Measure the absorbance (optical density) at 600 nm. An increase in absorbance indicates turbidity and thus, the solubility limit has been exceeded.

  • Data Analysis:

    • Plot the absorbance at 600 nm against the peptide concentration for each solvent.

    • The solubility limit is the concentration at which a significant increase in absorbance is observed.

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for assessing the solubility of a protected peptide like this compound.

G Workflow for Protected Peptide Solubility Assessment cluster_0 Preliminary Analysis cluster_1 Experimental Validation cluster_2 Optimization A Analyze Peptide Sequence (Hydrophobicity, Charge, Protecting Groups) B Predict Solubility in Aqueous & Organic Solvents A->B C Select a Range of Solvents B->C D Perform Turbidity Solubility Assay C->D E Determine Solubility Limit D->E F Test Co-solvent Systems (e.g., DMSO/Water, ACN/Water) E->F If solubility is insufficient I Final Optimized Solubilization Protocol E->I If solubility is adequate G Evaluate pH Adjustment (for ionizable groups) F->G H Assess Impact of Temperature G->H H->I

Caption: A logical workflow for the systematic assessment of protected peptide solubility.

Factors Influencing the Solubility of this compound

Several key factors contribute to the predicted solubility profile of this peptide:

  • Amino Acid Composition: The four consecutive glycine residues provide a flexible, polar backbone. However, the lack of charged side chains limits solubility in aqueous buffers.[3] The solubility of glycine oligomers is known to decrease as the chain length increases, which may also be a contributing factor.[6][7]

  • Protecting Groups: The N-terminal Cbz group and the benzyl ester on the glutamic acid are the dominant features influencing solubility. These bulky, aromatic groups significantly increase the hydrophobicity of the molecule, driving it to be more soluble in organic solvents.[1][2]

  • Peptide Length: As a pentapeptide, it is of moderate length. Generally, longer peptides tend to be less soluble than shorter ones due to increased potential for intermolecular interactions and aggregation.[8]

  • pH and Charge: The peptide has a C-terminal carboxylic acid, which can be deprotonated at higher pH, and the glutamic acid side chain is protected. Therefore, adjusting the pH to the basic range might slightly improve aqueous solubility by ionizing the C-terminus. However, this effect is likely to be minimal due to the overwhelming hydrophobicity of the protecting groups. The isoelectric point (pI) will be in the acidic range, and solubility is generally lowest at the pI.[3]

This technical guide provides a predictive framework and a practical experimental approach for researchers working with this compound. A systematic evaluation of its solubility in various solvent systems is crucial for its successful application in the synthesis of antibody-drug conjugates and other biomedical research.

References

A Technical Guide to the Research Applications of D-Amino Acid Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While biological systems are overwhelmingly composed of L-amino acids, their chiral counterparts, D-amino acids, offer significant advantages for therapeutic and research applications. Peptides constructed from D-amino acids exhibit remarkable resistance to proteolytic degradation, leading to enhanced stability and bioavailability.[1][2][3] This technical guide explores the core research applications of D-amino acid peptides, providing an in-depth analysis of their use in therapeutics, diagnostics, and biomaterials. We present quantitative data on their performance, detailed experimental protocols for their synthesis and characterization, and visualizations of key pathways and workflows to facilitate their adoption in research and drug development.

Introduction to D-Amino Acid Peptides

Amino acids, the building blocks of proteins and peptides, exist as two stereoisomers (enantiomers): L- (levorotatory) and D- (dextrorotatory) forms. These forms are non-superimposable mirror images of each other. In nearly all forms of life, proteins are exclusively made from L-amino acids.[3] Consequently, the cellular machinery, particularly degradative enzymes like proteases, are stereospecific for L-amino acid sequences.[1][4]

Advantages of D-Peptides in Research and Drug Development

The substitution of L-amino acids with D-amino acids imparts several key benefits that are highly attractive for drug development:

  • Enhanced Proteolytic Stability : D-peptides are not readily cleaved by natural proteases, which significantly prolongs their circulation time and bioavailability in vivo.[2][4][6]

  • Reduced Immunogenicity : Because they are poorly processed by antigen-presenting cells, D-peptides are generally less likely to elicit an immune response compared to their L-counterparts.[7]

  • Improved Pharmacokinetics : The increased stability leads to a longer plasma half-life, allowing for less frequent dosing and a more sustained therapeutic effect.[3]

  • High Target Affinity and Specificity : Techniques like mirror-image phage display allow for the discovery of D-peptides that bind to natural L-protein targets with high affinity and specificity, comparable to L-peptides.[8][9][10]

D_Peptide_Advantages cluster_0 Core Property cluster_1 Primary Advantages cluster_2 Therapeutic Outcomes D_Amino_Acid D-Amino Acid Configuration Protease_Resistance Protease Resistance D_Amino_Acid->Protease_Resistance Reduced_Immunogenicity Reduced Immunogenicity D_Amino_Acid->Reduced_Immunogenicity Increased_Stability Increased In Vivo Stability & Half-Life Protease_Resistance->Increased_Stability Improved_PK Improved Pharmacokinetics Increased_Stability->Improved_PK Sustained_Effect Sustained Therapeutic Effect Improved_PK->Sustained_Effect

Core advantages stemming from D-amino acid configuration.

Therapeutic Applications

The enhanced stability of D-peptides makes them powerful candidates for treating a wide range of diseases.

Neurodegenerative Diseases (e.g., Alzheimer's Disease)

A significant area of D-peptide research is in Alzheimer's disease (AD), focusing on inhibiting the aggregation of amyloid-beta (Aβ) and Tau proteins.[11][12] The D-peptide D3, identified through mirror-image phage display, has been shown to reduce Aβ plaque load and inflammation in transgenic mouse models, leading to improved cognitive function.[13] Another D-peptide, ISAD1, binds to the aggregation-prone region of the Tau protein, inhibiting its fibrillization and preventing Tau-mediated cytotoxicity.[12]

Oncology

D-peptides are being developed to disrupt protein-protein interactions that drive cancer growth. For example, D-peptide inhibitors have been designed to target the interaction between p53 and its negative regulator, MDM2.[14][15] Reactivating the p53 tumor suppressor pathway by blocking this interaction can induce apoptosis in cancer cells. One such D-peptide antagonist, DPMI-α, was shown to have a binding affinity of 219 nM for MDM2 and exerted potent p53-dependent growth inhibitory activity in glioblastoma models.[14]

Infectious Diseases

Antimicrobial peptides (AMPs) are a key part of the innate immune system, but their therapeutic use is often limited by poor stability.[16] D-amino acid substitutions can overcome this limitation.[16][17] For instance, an all-D-amino acid version of the antimicrobial peptide polybia-CP (D-CP) showed significantly improved stability against trypsin and chymotrypsin (B1334515) while maintaining its membrane-disrupting mode of action.[16] D-peptides have shown efficacy against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[18]

Table 1: Quantitative Data for Selected Therapeutic D-Peptides
Peptide NameTherapeutic AreaTargetKey Quantitative Metric(s)Reference(s)
D3 Alzheimer's DiseaseAmyloid-β (Aβ) OligomersReduced Aβ plaque density and inflammation in APP/PS1 mice.[13]
RR (D-peptide) Alzheimer's DiseaseAmyloid-β (Aβ)Binding affinity (Kd) for Aβ1-40 = 1.10 µM.[19]
DPMI-α OncologyMDM2Binding affinity (Kd) for MDM2 = 219 nM.[14]
DPMI-δ OncologyMDM2Ultrahigh binding affinity (Kd) for MDM2 = 220 pM.[15]
P14 (bicyclic) Infectious DiseaseGram-positive bacteriaMIC against S. aureus = 8 µg/mL; MIC against MRSA = 32 µg/mL.[18]
D-lys-CP Infectious DiseaseBacterial membranesImproved stability against trypsin; reduced hemolytic activity.[16]
pep-20-D12 Cancer ImmunotherapyCD47/SIRPαInhibits "don't eat me" signal to enhance macrophage phagocytosis.[20]

Diagnostic Applications

The high specificity and stability of D-peptides make them suitable for diagnostic purposes, particularly in molecular imaging and biomarker detection.[8][21] D-enantiomeric peptides, such as ACI-80 derivatives, have been used as molecular probes to bind to Aβ plaques with high affinity (in the submicromolar range), allowing for the monitoring of plaque load in the brain via imaging techniques.[19] Their resistance to degradation ensures that the imaging agent remains intact long enough to reach its target and be detected. Furthermore, the presence of specific D-amino acid-containing peptides in serum has been linked to age-related disorders, suggesting they could serve as novel biomarkers.[22][23]

Applications in Biomaterials

D-amino acid peptides are increasingly used in the development of advanced biomaterials like hydrogels and scaffolds.[24][25] The incorporation of D-amino acids enhances the resistance of these materials to enzymatic degradation, which is crucial for applications requiring long-term stability, such as tissue engineering and controlled drug release.[26][27] For example, an amphipathic D-peptide, KKd-11, was shown to self-assemble into a hydrogel with improved long-term antimicrobial ability and better resistance to proteases compared to its L-peptide counterpart, making it a promising coating for medical devices to inhibit biofilm formation.[24]

Key Experimental Protocols

The development of D-peptides relies on a set of specialized experimental techniques.

D-Peptide Discovery: Mirror-Image Phage Display
  • Library Screening : A standard phage display library, which expresses billions of random L-peptides, is screened against the synthesized D-target protein.

  • Selection : L-peptides that bind with high affinity to the D-target are isolated and sequenced.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

D-peptides are synthesized chemically, most commonly using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

  • Resin Preparation : An amino acid-loaded solid support (resin) is placed in a reaction vessel.

  • Fmoc Deprotection : The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a base (e.g., piperidine).

  • Amino Acid Coupling : The next Fmoc-protected D-amino acid is activated (e.g., with HBTU/HOBt) and added to the vessel to couple with the deprotected N-terminus.

  • Washing : The resin is washed to remove excess reagents.

  • Cycle Repetition : The deprotection, coupling, and washing steps are repeated for each subsequent D-amino acid in the sequence.

  • Cleavage and Deprotection : Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).

  • Purification : The crude peptide is purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Characterization : The final product's identity and purity are confirmed by mass spectrometry.

Stability Assessment: Serum Stability Assay

This assay is critical for evaluating the proteolytic resistance of a peptide.[28][29][30]

  • Preparation : A stock solution of the purified D-peptide is prepared (e.g., 1 mg/mL in DMSO).[28]

  • Incubation : The peptide is added to a solution of human or animal serum (e.g., to a final concentration of 100 µg/mL) and incubated at 37°C.[28]

  • Time Points : Aliquots are taken at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

  • Reaction Quenching & Protein Precipitation : The enzymatic reaction in each aliquot is stopped by adding a precipitating solution, such as acetonitrile (B52724) containing trifluoroacetic acid (TFA).[28][31] The sample is vortexed and centrifuged to pellet the precipitated serum proteins.[28]

  • Analysis : The supernatant, containing the peptide, is analyzed by RP-HPLC.

  • Quantification : The peak area corresponding to the intact peptide is measured at each time point and compared to the t=0 sample to determine the percentage of peptide remaining. The half-life (t½) is then calculated.

Experimental_Workflow cluster_0 Discovery & Synthesis cluster_1 Characterization cluster_2 Functional Validation Phage_Display Mirror-Image Phage Display Sequence_ID Identify L-Peptide Sequence Phage_Display->Sequence_ID D_Peptide_Synth Synthesize D-Peptide (SPPS) Sequence_ID->D_Peptide_Synth Purification Purification (RP-HPLC) D_Peptide_Synth->Purification Binding_Assay Binding Affinity Assay (e.g., SPR) Purification->Binding_Assay Stability_Assay Serum Stability Assay Purification->Stability_Assay In_Vitro In Vitro Assays (Cell Culture) Binding_Assay->In_Vitro Stability_Assay->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

General experimental workflow for D-peptide development.

Signaling Pathways Modulated by D-Peptides: The p53-MDM2 Pathway

A prime example of a D-peptide modulating a critical signaling pathway is the inhibition of the p53-MDM2 interaction in cancer.[14] Under normal conditions, the p53 tumor suppressor protein is kept at low levels by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and uncontrolled cell proliferation. D-peptide inhibitors are designed to mimic the p53 helix that binds to a hydrophobic cleft on MDM2. By competitively binding to this cleft, the D-peptide displaces p53, preventing its degradation. The stabilized p53 can then accumulate in the nucleus, where it acts as a transcription factor to activate genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX), ultimately leading to the death of the cancer cell.[15]

p53_MDM2_Pathway cluster_0 MDM2 Overexpression in Cancer Cell cluster_1 Intervention with D-Peptide Inhibitor cluster_2 Therapeutic Outcome MDM2 MDM2 p53 p53 MDM2->p53 Binds & Ubiquitinates Proteasome Proteasome p53->Proteasome Degradation D_Peptide D-Peptide Inhibitor MDM2_inhibited MDM2 D_Peptide->MDM2_inhibited Inhibits p53_stabilized p53 (Stabilized) Nucleus Nucleus p53_stabilized->Nucleus Translocates p53_nucleus p53 Accumulation Genes Target Genes (p21, PUMA, BAX) p53_nucleus->Genes Activates Transcription Apoptosis Apoptosis Genes->Apoptosis

D-peptide inhibition of the p53-MDM2 interaction.

Conclusion and Future Outlook

D-amino acid peptides represent a powerful and versatile platform in biomedical research and drug development. Their inherent resistance to proteolysis overcomes the primary obstacle that has limited the therapeutic potential of natural peptides. Through innovative discovery methods like mirror-image phage display, it is now possible to generate highly specific D-peptide ligands for a vast array of biological targets. The successful application of D-peptides in preclinical models of Alzheimer's disease, cancer, and infectious diseases highlights their immense therapeutic potential. As synthesis and design strategies continue to evolve, D-peptides are poised to become a major class of next-generation therapeutics, offering durable, potent, and highly specific solutions to challenging diseases.

References

An In-depth Technical Guide to Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly: A Cleavable Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, supplier information, and potential applications of the peptide linker, Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly, in the development of Antibody-Drug Conjugates (ADCs).

Introduction

This compound is a specialized chemical compound with the CAS Number 2994293-30-8 .[1] It is primarily utilized as a cleavable linker in the field of oncology research and drug development, specifically in the construction of Antibody-Drug Conjugates (ADCs).[2][3] ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker component is critical to the success of an ADC, and this compound's peptide-based structure is designed to be stable in circulation and selectively cleaved by enzymes within the target tumor cell.

Physicochemical and Supplier Data

The following tables summarize the key quantitative data for this compound, compiled from various suppliers.

Table 1: Chemical Properties
PropertyValueReference
CAS Number 2994293-30-8[1]
Molecular Formula C28H33N5O10[1][3]
Molecular Weight 599.59 g/mol [1]
Purity ≥95% to ≥98%[1][2]
Storage Temperature -20°C[1][3]
Table 2: Supplier Information
SupplierPurityAdditional Information
ChemScene ≥98%Offers custom synthesis and other services.[1]
GlpBio >95.00%Provides Certificate of Analysis and Safety Data Sheet.[2]
Immunomart Not specifiedDescribed as a cleavable linker for ADCs.[3]
Amaybio Not specifiedListed under their chemical products.

Proposed Mechanism of Action and Signaling Pathway

As a peptide-based linker, this compound is likely designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells. The proposed intracellular cleavage pathway is depicted below.

ADC Cleavage Pathway Proposed Intracellular Cleavage of this compound ADC cluster_extracellular Extracellular Space (Systemic Circulation) cluster_cell Target Cancer Cell ADC_circulating ADC with this compound Linker (Stable) ADC_bound ADC Binds to Tumor Antigen ADC_circulating->ADC_bound Tumor Targeting Endocytosis Endocytosis ADC_bound->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Trafficking Payload_release Payload Release Lysosome->Payload_release Cathepsin B Cleavage Apoptosis Apoptosis Payload_release->Apoptosis Induces

Proposed intracellular cleavage pathway of the ADC.

Experimental Protocols

The following are proposed, detailed methodologies for key experiments involving this compound in the development of an ADC. These protocols are based on established methods for similar peptide linkers.

Protocol for ADC Conjugation

This protocol describes a potential method for conjugating this compound to a monoclonal antibody (mAb) and a cytotoxic payload.

ADC Conjugation Workflow Workflow for ADC Conjugation mAb_prep 1. mAb Preparation (e.g., partial reduction of disulfides) conjugation 3. Conjugation Reaction (Incubate activated linker-payload with prepared mAb) mAb_prep->conjugation linker_payload_prep 2. Linker-Payload Preparation (Activation of this compound and reaction with payload) linker_payload_prep->conjugation purification 4. Purification (e.g., Size Exclusion Chromatography) conjugation->purification characterization 5. Characterization (e.g., Mass Spectrometry, HPLC) purification->characterization

General workflow for ADC conjugation.

Materials:

  • Monoclonal antibody (mAb)

  • This compound

  • Cytotoxic payload with a suitable reactive group

  • Reducing agent (e.g., TCEP)

  • Conjugation buffer (e.g., PBS)

  • Quenching reagent (e.g., N-acetylcysteine)

  • Purification system (e.g., SEC-HPLC)

Procedure:

  • Antibody Preparation: Partially reduce the interchain disulfide bonds of the mAb using a controlled amount of TCEP to generate reactive thiol groups.

  • Linker-Payload Activation: Activate the carboxylic acid group of this compound using a suitable coupling agent (e.g., HBTU) and react it with the cytotoxic payload.

  • Conjugation: Add the activated linker-payload to the reduced mAb solution and incubate at a controlled temperature and pH to allow for covalent bond formation.

  • Quenching: Stop the reaction by adding a quenching reagent to cap any unreacted thiol groups.

  • Purification: Purify the resulting ADC from unconjugated mAb, free payload, and other reactants using size-exclusion chromatography.

  • Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and stability.

Protocol for In Vitro Cleavage Assay

This assay is designed to evaluate the enzymatic cleavage of the linker and the release of the payload.

Materials:

  • Purified ADC

  • Cathepsin B enzyme

  • Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5)

  • Reducing agent (e.g., DTT)

  • LC-MS/MS system

Procedure:

  • Assay Setup: In a microcentrifuge tube, combine the purified ADC with Cathepsin B in the assay buffer. Include a control sample without the enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Preparation: At each time point, stop the reaction by adding a precipitation agent (e.g., acetonitrile). Centrifuge to pellet the protein and collect the supernatant.

  • Analysis: Analyze the supernatant by LC-MS/MS to detect and quantify the released payload.

  • Data Interpretation: Plot the concentration of the released payload over time to determine the cleavage kinetics of the linker.

Conclusion

This compound represents a promising cleavable linker for the development of next-generation Antibody-Drug Conjugates. Its peptide-based design allows for potential protease-mediated cleavage within the target cell, offering a mechanism for controlled payload release. The provided protocols offer a foundational framework for researchers to incorporate this linker into their ADC development programs. Further characterization and in vivo studies will be essential to fully elucidate its therapeutic potential.

References

The Benzyl Ester as a Guardian of Glutamic Acid's Reactivity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and the development of novel therapeutics, the precise control of reactive functional groups is paramount. Glutamic acid, with its side-chain carboxylic acid, presents a unique challenge, requiring a robust protection strategy to prevent unwanted side reactions during peptide chain elongation. The benzyl (B1604629) ester has long stood as a reliable and versatile protecting group for the γ-carboxyl group of glutamic acid, particularly within the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.[1][2] This technical guide provides a comprehensive overview of the role and application of benzyl ester protection for glutamic acid, complete with quantitative data, detailed experimental protocols, and visual workflows to support researchers in this critical aspect of chemical biology and drug discovery.

The Core Principle: Orthogonal Protection in Peptide Synthesis

Modern peptide synthesis relies on the principle of orthogonality, where different protecting groups can be removed under distinct chemical conditions without affecting others.[3] This allows for the selective deprotection of the Nα-amino group for chain elongation while the side-chain protecting groups remain intact. The benzyl ester fits seamlessly into the tert-butoxycarbonyl (Boc) protection strategy. In this scheme, the Nα-Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the benzyl ester protecting the glutamic acid side chain is stable under these conditions.[1] It is typically removed at the final stage of synthesis under stronger conditions, such as catalytic hydrogenolysis or treatment with strong acids like hydrofluoric acid (HF).[1][3]

A Comparative Look: Benzyl Ester vs. Other Protecting Groups

While the benzyl ester is a cornerstone of the Boc/Bzl strategy, the choice of a protecting group is often dictated by the overall synthetic scheme. The most common alternative is the tert-butyl (tBu) ester, which is predominantly used in the fluorenylmethyloxycarbonyl (Fmoc) strategy.[2][4] The following table summarizes a comparison of these two key protecting groups for the glutamic acid side chain.

Protecting GroupTypical Synthetic StrategyDeprotection ConditionsAdvantagesDisadvantagesTypical Yield (Coupling)
Benzyl Ester (OBzl) Boc/BzlCatalytic Hydrogenolysis (e.g., H₂/Pd/C, transfer hydrogenation); Strong acids (e.g., HF, TFMSA)Stable to TFA used for Boc removal; Avoids repeated strong acid treatment if removed by hydrogenolysis; Orthogonal to many other protecting groups.[1]Requires a catalyst for hydrogenolysis which can be poisoned; Strong acid cleavage can damage sensitive peptides.[1]85-95%[1]
tert-Butyl Ester (OtBu) Fmoc/tBuModerate to strong acids (e.g., TFA)Cleaved simultaneously with the peptide from most resins in the Fmoc strategy; Avoids the use of heavy metal catalysts.[2]Not stable to the acidic conditions used for Boc deprotection; Repeated TFA exposure can lead to side reactions.80-90%[1]

Experimental Protocols

The following are detailed methodologies for the key experiments involving benzyl ester protection of glutamic acid.

Protocol 1: Synthesis of γ-Benzyl L-Glutamate

This protocol describes a method for the direct esterification of L-glutamic acid to form the γ-benzyl ester.

Materials:

  • L-Glutamic Acid

  • Benzyl Alcohol

  • 60% Sulfuric Acid

  • Sodium Bicarbonate

  • Ice

  • Deionized Water

  • Acetone

  • Diethyl Ether

Procedure:

  • In a 12 L round bottom flask equipped with a distillation head, combine 1416 g of L-glutamic acid, 1560 g of 60% sulfuric acid, and 1152 g of benzyl alcohol.[5]

  • Heat the mixture to 70°C and stir for 45 minutes.[5]

  • Cool the solution and then apply a reduced pressure of approximately 100 mm.[5]

  • Reheat the mixture to 70°C and distill off the water for about 4.5 hours.[5]

  • After allowing the mixture to stand overnight, slowly add the viscous solution to a stirred mixture of 1613 g of sodium bicarbonate, 1.2 kg of ice, and 12 L of water.[5]

  • Collect the resulting precipitate by filtration and wash with approximately 8 L of carbon dioxide-free water and 8 L of acetone.[5]

  • Air-dry the precipitate, then triturate with 2 L of diethyl ether and dry to yield the crude γ-benzyl L-glutamate.[5]

  • For purification, recrystallize the crude product from 12.5 L of hot water. After cooling and overnight refrigeration, collect the crystals, wash with cold water and then THF, and dry in vacuo.[5]

Expected Yield: Approximately 693 g of pure γ-benzyl L-glutamate.[5]

Protocol 2: Deprotection of Benzyl Ester by Catalytic Transfer Hydrogenation

This method provides a mild alternative to high-pressure hydrogenolysis for the removal of the benzyl protecting group.

Materials:

  • Benzyl-protected peptide

  • 10% Palladium on Carbon (Pd/C)

  • Formic Acid

  • Methanol

Procedure:

  • Dissolve the benzyl-protected peptide in a suitable solvent such as methanol.

  • To this solution, add 10% Palladium on Carbon (10% by weight of the peptide).

  • Add formic acid as the hydrogen donor.[6]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within minutes.[6]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the catalyst by filtration through a pad of Celite.

  • Evaporate the solvent under reduced pressure to obtain the deprotected peptide.

Quantitative Data: This method has been shown to afford quantitative removal of various benzyl-based protecting groups.[7]

Visualizing the Workflow and a Relevant Signaling Pathway

To further clarify the experimental processes and the biological context, the following diagrams are provided.

experimental_workflow cluster_protection Protection of Glutamic Acid Side Chain cluster_spps Solid-Phase Peptide Synthesis (Boc/Bzl) cluster_deprotection Final Deprotection Glu L-Glutamic Acid Protected_Glu γ-Benzyl L-Glutamate Glu->Protected_Glu Esterification Reagents_P Benzyl Alcohol, H₂SO₄ Reagents_P->Glu Resin Resin-Bound Peptide Coupling Coupling Resin->Coupling Boc_Glu_OBzl Boc-Glu(OBzl)-OH Boc_Glu_OBzl->Coupling Deprotection_Boc Boc Deprotection (TFA) Coupling->Deprotection_Boc Deprotection_Boc->Resin Elongated Peptide Protected_Peptide Resin-Bound Protected Peptide Cleaved_Peptide Cleaved and Deprotected Peptide Protected_Peptide->Cleaved_Peptide Cleavage & Deprotection Reagents_D H₂/Pd/C or HF Reagents_D->Protected_Peptide

Caption: Experimental workflow for utilizing benzyl ester-protected glutamic acid in SPPS.

glutamatergic_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Glutamine Glutamine Glutamate_pre Glutamate (B1630785) Glutamine->Glutamate_pre Glutaminase Vesicle Synaptic Vesicle Glutamate_pre->Vesicle VGLUT Glutamate_syn Glutamate Vesicle->Glutamate_syn Exocytosis NMDA_R NMDA Receptor Glutamate_syn->NMDA_R AMPA_R AMPA Receptor Glutamate_syn->AMPA_R mGluR mGlu Receptor Glutamate_syn->mGluR Signal Downstream Signaling (Ca²⁺ influx, PLC, cAMP) NMDA_R->Signal AMPA_R->Signal mGluR->Signal

Caption: Simplified overview of a glutamatergic signaling pathway.

Application in Drug Development

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its signaling pathways are implicated in a vast array of physiological and pathological processes, including learning, memory, and neurodegenerative diseases.[8][9] The development of drugs that modulate glutamatergic signaling is a major focus of neuroscience research.[10]

The synthesis of peptide-based drugs or molecular probes targeting glutamate receptors often requires the use of protected glutamic acid derivatives. By employing benzyl ester protection, medicinal chemists can incorporate glutamic acid or its analogs into complex peptide sequences with high fidelity. This enables the creation of novel agonists, antagonists, or allosteric modulators of glutamate receptors, which can be invaluable tools for dissecting signaling pathways and for developing new therapeutic agents for neurological and psychiatric disorders.[11]

Conclusion

The benzyl ester protection of the glutamic acid side chain is a well-established and robust strategy that remains highly relevant in modern peptide chemistry and drug development. Its compatibility with the Boc/Bzl SPPS workflow, coupled with reliable methods for its removal, ensures its continued utility. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently employ this essential tool in their synthetic endeavors. By understanding the principles and mastering the techniques associated with benzyl ester protection, scientists can continue to push the boundaries of peptide science and contribute to the development of next-generation therapeutics.

References

Methodological & Application

Application Note and Protocol for Solid-Phase Synthesis of Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient construction of peptide chains on an insoluble polymer support.[1] This application note provides a detailed protocol for the synthesis of the pentapeptide Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly using Fmoc/tBu chemistry. The process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support.[2] The N-terminus is capped with a carboxybenzyl (Cbz) group, and the side chain of D-glutamic acid is protected with a benzyl (B1604629) (Bn) group. This protocol outlines the use of 2-chlorotrityl chloride (2-CTC) resin, which allows for the cleavage of the final peptide while keeping the acid-labile side-chain protecting groups intact if desired.[3]

Experimental Protocols

This protocol is based on the Fmoc/tBu strategy, where the temporary Nα-Fmoc protecting group is removed by a mild base (piperidine), and the permanent side-chain protecting groups are removed by a strong acid (trifluoroacetic acid) during the final cleavage step.[4]

Materials and Reagents
  • 2-Chlorotrityl chloride resin (100-200 mesh)

  • Fmoc-Gly-OH

  • Fmoc-D-Glu(OBn)-OH

  • Benzyl chloroformate (Cbz-Cl)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine (B6355638), peptide synthesis grade

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)[5]

  • 1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization)[6]

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Cold diethyl ether

Step 1: Resin Preparation and Loading of the First Amino Acid (Fmoc-Gly-OH)
  • Swell the 2-chlorotrityl chloride resin in DCM (10 mL/g of resin) for at least 30 minutes in a reaction vessel with gentle agitation.[7][8]

  • Drain the DCM.

  • Dissolve Fmoc-Gly-OH (2 equivalents relative to the resin loading capacity) and DIPEA (4 equivalents) in DCM.[7]

  • Add the amino acid solution to the swollen resin and agitate the mixture for 1-2 hours at room temperature.[7]

  • To cap any unreacted sites on the resin, add a mixture of DCM:MeOH:DIPEA (17:2:1, v/v) and agitate for 30 minutes.[7]

  • Drain the capping solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).

Step 2: Fmoc Deprotection
  • Add a 20% (v/v) solution of piperidine in DMF to the resin.[9][10]

  • Agitate the mixture at room temperature for 20-30 minutes.[9]

  • Drain the piperidine solution and wash the resin thoroughly with DMF (5 times).

Step 3: Coupling of Subsequent Amino Acids (Gly, Gly, Gly, D-Glu(Bn))

This cycle is repeated for each of the subsequent amino acids in the sequence.

  • In a separate vessel, dissolve the next Fmoc-amino acid (Fmoc-Gly-OH or Fmoc-D-Glu(OBn)-OH) (2 equivalents) and HBTU (2 equivalents) in DMF.[6]

  • Add DIPEA (4 equivalents) to the activation mixture.[6]

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a Kaiser test.[11]

  • After complete coupling, drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Proceed to the Fmoc deprotection step for the next amino acid in the sequence.

Step 4: N-terminal Cbz Capping
  • After the final Fmoc deprotection of the D-Glu residue, wash the resin with DCM.

  • In a separate vessel, dissolve benzyl chloroformate (Cbz-Cl) (3 equivalents) in DCM.

  • Add DIPEA (3.5 equivalents) to the peptide-resin, followed by the Cbz-Cl solution.

  • Agitate the mixture for 2 hours at room temperature.

  • Drain the solution and wash the resin with DCM (3 times) and DMF (3 times).

Step 5: Cleavage and Side-Chain Deprotection
  • Wash the Cbz-capped peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O.[9]

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[9]

  • Agitate the mixture at room temperature for 2-3 hours.[9]

  • Filter the resin and collect the filtrate containing the cleaved peptide.[9]

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.[9]

Step 6: Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[9]

  • Centrifuge the mixture to pellet the peptide and decant the ether.[9]

  • Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

  • Dry the crude peptide under vacuum.

  • The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following table summarizes the key quantitative parameters for the solid-phase synthesis of this compound.

StepReagentEquivalents (relative to resin loading)SolventReaction Time
Resin Loading Fmoc-Gly-OH2DCM1-2 hours
DIPEA4DCM1-2 hours
Fmoc Deprotection 20% Piperidine-DMF20-30 minutes
Amino Acid Coupling Fmoc-Amino Acid2DMF1-2 hours
HBTU2DMF1-2 hours
DIPEA4DMF1-2 hours
N-terminal Capping Cbz-Cl3DCM2 hours
DIPEA3.5DCM2 hours
Cleavage 95% TFA / 2.5% TIS / 2.5% H₂O--2-3 hours

Mandatory Visualization

SPPS_Workflow cluster_cycle Synthesis Cycle (Repeat 4x) start Start: 2-Chlorotrityl Chloride Resin swell Swell Resin in DCM start->swell load Load First Amino Acid: Fmoc-Gly-OH swell->load cap_resin Cap Unreacted Sites load->cap_resin wash1 Wash cap_resin->wash1 deprotect Fmoc Deprotection (20% Piperidine/DMF) wash1->deprotect wash2 Wash deprotect->wash2 Remove Piperidine couple Couple Next Amino Acid: Fmoc-AA-OH, HBTU, DIPEA wash2->couple Prepare for Coupling wash3 Wash couple->wash3 Remove Excess Reagents wash3->deprotect Next Amino Acid final_deprotect Final Fmoc Deprotection wash3->final_deprotect After Final Amino Acid wash4 Wash final_deprotect->wash4 cbz_cap N-terminal Capping: Cbz-Cl, DIPEA wash4->cbz_cap wash5 Wash cbz_cap->wash5 cleave Cleavage & Deprotection: TFA/TIS/H₂O wash5->cleave precipitate Precipitate in Cold Ether cleave->precipitate purify Purify by RP-HPLC precipitate->purify end_node Final Product: This compound purify->end_node

Caption: Workflow for the solid-phase synthesis of this compound.

References

Application Notes and Protocols for the Enzymatic Use of Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly is a synthetic peptide derivative designed for use as a cleavable linker in the development of targeted therapeutics, most notably Antibody-Drug Conjugates (ADCs). Its unique structure allows for selective cleavage by specific intracellular proteases, leading to the controlled release of a conjugated payload within target cells. This document provides detailed application notes and experimental protocols for researchers utilizing this substrate to study enzyme activity and characterize drug-release mechanisms.

The fundamental principle behind the application of this compound in ADCs lies in its stability in systemic circulation and its susceptibility to enzymatic cleavage within the lysosomal compartment of cancer cells. Upon internalization of an ADC containing this linker, lysosomal proteases, which are often upregulated in tumor cells, recognize and hydrolyze the peptide sequence, liberating the cytotoxic agent in close proximity to its intracellular target.

Mechanism of Action: A Focus on Lysosomal Proteases

The cleavage of peptide linkers in ADCs is a critical step in their mechanism of action. While the specific enzyme that preferentially cleaves this compound has not been definitively identified in publicly available literature, it is hypothesized to be a substrate for lysosomal cysteine proteases, such as Cathepsin B, L, or S. These enzymes are known to be responsible for the degradation of a variety of peptide linkers.

The general workflow for the intracellular processing of an ADC featuring a cleavable linker like this compound is depicted below.

ADC_Mechanism ADC Antibody-Drug Conjugate (with this compound linker) Receptor Target Cell Receptor (e.g., on Cancer Cell) ADC->Receptor 1. Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Early Endosome Endocytosis->Endosome 2. Internalization Lysosome Lysosome (Acidic pH, High Protease Concentration) Endosome->Lysosome 3. Trafficking Cleavage Enzymatic Cleavage of Linker by Lysosomal Proteases (e.g., Cathepsins) Lysosome->Cleavage 4. Proteolysis Payload Released Cytotoxic Payload Cleavage->Payload 5. Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis 6. Cytotoxicity

Figure 1: General mechanism of action for an ADC with an enzymatically cleavable linker.

Data Presentation

The enzymatic cleavage of this compound can be characterized by determining key kinetic parameters. The following tables are provided as templates for summarizing empirical data obtained from the experimental protocols outlined below.

Table 1: Enzyme Specificity for this compound Cleavage

EnzymeRelative Cleavage Efficiency (%)*
Cathepsin BData to be determined
Cathepsin LData to be determined
Cathepsin SData to be determined
Other Protease(s)Data to be determined

*Relative cleavage efficiency can be determined from initial reaction rates under standardized conditions.

Table 2: Kinetic Parameters for the Cleavage of this compound by the Primary Enzyme

ParameterValueUnits
Km (Michaelis Constant)Data to be determinedµM
Vmax (Maximum Velocity)Data to be determinedRFU/s or µM/s
kcat (Turnover Number)Data to be determineds-1
kcat/Km (Catalytic Efficiency)Data to be determinedM-1s-1

Experimental Protocols

The following protocols provide a framework for the in vitro characterization of this compound as an enzyme substrate. These protocols are based on established methods for assessing the enzymatic cleavage of peptide linkers in ADCs.

Protocol 1: Fluorometric Assay for Screening Enzyme Specificity

This protocol is designed for the rapid screening of various proteases to identify which enzymes effectively cleave the this compound substrate. This requires the synthesis of a fluorogenic version of the substrate, for example, by attaching a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC) and a quencher to the peptide.

Fluorogenic_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Prepare Enzyme Stock Solutions (e.g., Cathepsins B, L, S) Plate_Setup Set up 96-well plate: - Enzyme Solution - Substrate Solution - Controls (No Enzyme, No Substrate) Enzyme_Prep->Plate_Setup Substrate_Prep Prepare Fluorogenic Substrate Stock (this compound-AMC) Substrate_Prep->Plate_Setup Buffer_Prep Prepare Assay Buffer (e.g., pH 5.5 for lysosomal enzymes) Buffer_Prep->Plate_Setup Incubation Incubate at 37°C Plate_Setup->Incubation Measurement Measure Fluorescence over time (Ex/Em appropriate for fluorophore) Incubation->Measurement Plotting Plot Fluorescence vs. Time Measurement->Plotting Rate_Calc Calculate Initial Reaction Rate (Slope of linear phase) Plotting->Rate_Calc Comparison Compare rates for different enzymes Rate_Calc->Comparison

Application Notes and Protocols for Catalytic Hydrogenolysis in Cbz and Bn Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organic synthesis, particularly in the realms of pharmaceutical and natural product development, the use of protecting groups is a cornerstone strategy for the selective transformation of multifunctional molecules.[1][2] Among the most utilized protecting groups for amines and hydroxyl functionalities are the Carboxybenzyl (Cbz or Z) and Benzyl (B1604629) (Bn) groups, respectively. Their popularity stems from their general stability across a wide array of reaction conditions and their susceptibility to removal under mild conditions. Catalytic hydrogenolysis has emerged as a premier method for the deprotection of both Cbz and Bn groups, lauded for its efficiency, clean reaction profiles, and amenability to scale-up.[1][2][3]

This document provides detailed application notes, experimental protocols, and comparative data for the catalytic hydrogenolysis-mediated deprotection of Cbz and Bn groups.

Mechanism of Action

The generally accepted mechanism for the catalytic hydrogenolysis of Cbz and Bn groups occurs on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C).[1] The process can be summarized in the following key steps:

  • Adsorption: Both the substrate (Cbz- or Bn-protected compound) and molecular hydrogen (H₂) adsorb onto the surface of the palladium catalyst.

  • Hydrogen Activation: The adsorbed molecular hydrogen undergoes dissociative chemisorption, forming reactive palladium hydride species on the catalyst surface.[1]

  • Bond Cleavage: The benzylic carbon-heteroatom (C-N for Cbz, C-O for Bn) bond of the adsorbed substrate is cleaved by the active palladium hydride species.

  • Product Formation & Desorption: This cleavage results in the formation of the deprotected amine or alcohol and toluene (B28343) (from the benzyl group). In the case of Cbz deprotection, an unstable carbamic acid intermediate is formed, which readily decarboxylates to yield the free amine and carbon dioxide.[4][5] The final products then desorb from the catalyst surface, regenerating the active sites for subsequent catalytic cycles.[1]

Key Experimental Parameters

Several factors significantly influence the efficiency and selectivity of Cbz and Bn deprotection via catalytic hydrogenolysis:

  • Catalyst Selection: Palladium on carbon (Pd/C) is the most common catalyst, with 5% or 10% loading being standard.[1][6] Other catalysts like Pearlman's catalyst (Pd(OH)₂/C) can be more active and less prone to catalyst poisoning.[7] The choice of catalyst support can also influence activity.

  • Catalyst Loading: Typically, catalyst loading ranges from 1 to 20 mol% of palladium.[1] Higher loadings can increase reaction rates but also add to the cost and may complicate filtration.

  • Hydrogen Source: Molecular hydrogen (H₂) gas is the most common hydrogen source, typically supplied via a balloon or a pressurized system.[1] Alternatively, transfer hydrogenolysis utilizing hydrogen donors such as ammonium (B1175870) formate (B1220265), formic acid, or cyclohexadiene can be employed, which circumvents the need for handling H₂ gas.[1][7][8]

  • Solvent: A variety of solvents can be used, with alcohols (methanol, ethanol) and ethyl acetate (B1210297) being the most common due to their ability to dissolve a wide range of substrates and their compatibility with the reaction conditions.[6]

  • Temperature and Pressure: Most hydrogenolysis reactions are conducted at room temperature and atmospheric pressure (using a hydrogen balloon).[1] For more sterically hindered or less reactive substrates, elevated temperatures and pressures may be necessary.[9]

  • Substrate Concentration: The concentration of the substrate can impact the reaction rate. In some cases, higher concentrations can lead to faster catalyst deactivation.[9]

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the catalytic hydrogenolysis of Cbz and Bn protected compounds.

Table 1: Catalytic Hydrogenolysis for N-Cbz Deprotection

Substrate ExampleCatalyst (Loading)Hydrogen SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Cbz-protected amino acid10% Pd/CH₂ (balloon)Methanol (B129727)Room Temp1-4>95[10]
Cbz-D-Phe-Pro-Val-Orn(Boc)-Leu-OMe10% Pd/CH₂ (balloon)Micellar MediumRoom Temp-High[10]
N-Cbz protected amine10% Pd/CAmmonium FormateMethanolRoom Temp0.5-2>90[1]
Cbz-protected peptide10% Pd/CaCO₃H₂ (flow)Methanol40<1High[11]
N-Cbz p-aminobenzoate10% Pd/C & NaBH₄In situ from NaBH₄MethanolRoom Temp0.592[12]

Table 2: Catalytic Hydrogenolysis for O-Bn Deprotection

Substrate ExampleCatalyst (Loading)Hydrogen SourceSolventTemperature (°C)Time (h)Yield (%)Reference
O-benzyl protected N-Boc-tyrosine10% Pd/CH₂ (flow)EtOH:EtOAc (1:1)60<1100[9]
O-benzyl protected carbohydrate10% Pd/CFormic Acid---High[8]
N-benzyl dioctylamine10% Pd/C, 10% Nb₂O₅/CH₂ (balloon)MethanolRoom Temp1>95[2]
Benzyl ester10% Pd/CH₂ (gas)---High[9]
O-benzyl protected compound5% Pd/CH₂ (flow, 80 bar)Ethanol60<1High[9]

Experimental Protocols

Protocol 1: Standard Cbz/Bn Deprotection using Hydrogen Gas

This protocol describes a general procedure for the deprotection of Cbz and Bn groups using palladium on carbon and hydrogen gas.

Materials:

  • Cbz- or Bn-protected substrate

  • 10% Palladium on carbon (Pd/C)

  • Anhydrous solvent (e.g., methanol, ethanol, or ethyl acetate)

  • Round-bottom flask

  • Magnetic stir bar

  • Septum

  • Vacuum/inert gas manifold

  • Hydrogen gas balloon

  • Celite® or other filtration aid

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the Cbz- or Bn-protected substrate (1.0 mmol). Dissolve the substrate in a suitable solvent (10-20 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (typically 10-20 mol% Pd) to the solution.[1]

  • Hydrogen Atmosphere: Seal the flask with a septum. Using a vacuum/inert gas manifold, carefully evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Introduce Hydrogen: Replace the inert gas atmosphere with hydrogen by evacuating the flask and backfilling with hydrogen gas from a balloon. Repeat this vacuum/hydrogen cycle three times to ensure an atmosphere of hydrogen.[1]

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Work-up: Upon completion, carefully vent the hydrogen atmosphere and flush the flask with an inert gas.

  • Filtration: Dilute the reaction mixture with the reaction solvent and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with the solvent. Caution: The Pd/C catalyst is pyrophoric, especially when dry. Do not allow the filter cake to dry completely in the air. Quench the catalyst on the Celite pad with water before disposal.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected product, which can be purified further if necessary (e.g., by column chromatography or recrystallization).[2]

Protocol 2: Cbz/Bn Deprotection using Transfer Hydrogenolysis with Ammonium Formate

This protocol provides an alternative to using hydrogen gas, employing ammonium formate as a hydrogen donor.

Materials:

  • Cbz- or Bn-protected substrate

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Anhydrous methanol

  • Round-bottom flask

  • Magnetic stir bar

  • Reflux condenser (if heating is required)

  • Celite® or other filtration aid

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend the Cbz- or Bn-protected substrate (1.0 mmol) and 10% Pd/C (an equal weight to the substrate can be a starting point) in dry methanol (10 mL).[1]

  • Hydrogen Donor Addition: Add anhydrous ammonium formate (approximately 5-10 equivalents) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat to reflux if necessary.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Follow steps 7-9 from Protocol 1.

Mandatory Visualizations

G cluster_mechanism Catalytic Hydrogenolysis Mechanism Substrate_H2 Substrate (R-X) + H₂ Adsorption Adsorption onto Catalyst Substrate_H2->Adsorption Catalyst Pd/C Catalyst Surface Catalyst->Adsorption H2_Activation H₂ Dissociation (Pd-H formation) Adsorption->H2_Activation Bond_Cleavage C-X Bond Cleavage H2_Activation->Bond_Cleavage Products Deprotected Product (R-H) + Byproduct (HX) Bond_Cleavage->Products Desorption Product Desorption Products->Desorption Desorption->Catalyst Regenerated Catalyst G cluster_workflow Experimental Workflow Start Start Setup Reaction Setup: Substrate, Solvent, Catalyst Start->Setup Inert_Atmosphere Establish Inert Atmosphere (Vacuum/N₂ cycles) Setup->Inert_Atmosphere H2_Introduction Introduce Hydrogen Source (H₂ gas or donor) Inert_Atmosphere->H2_Introduction Reaction Stir at Desired Temperature & Pressure H2_Introduction->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up: Vent, Flush with N₂ Monitoring->Workup Complete Filtration Catalyst Filtration (through Celite®) Workup->Filtration Isolation Product Isolation (Solvent Evaporation) Filtration->Isolation Purification Purification (if necessary) Isolation->Purification End End Purification->End G cluster_troubleshooting Troubleshooting and Optimization Logic Start Reaction Stalled or Incomplete? Check_Catalyst Is Catalyst Active? (Use fresh catalyst) Start->Check_Catalyst Yes Check_Poisoning Suspect Catalyst Poisoning? (e.g., sulfur compounds) Check_Catalyst->Check_Poisoning Yes Check_H2 Sufficient Hydrogen? (Vigorous stirring, check pressure) Check_Poisoning->Check_H2 No Change_Catalyst Consider More Active Catalyst (e.g., Pd(OH)₂/C) Check_Poisoning->Change_Catalyst Yes Increase_Temp_Pressure Increase Temperature/Pressure Check_H2->Increase_Temp_Pressure No Success Reaction Proceeds Check_H2->Success Yes, after fixing Check_Solubility Is Substrate Soluble? Change_Solvent Change Solvent Check_Solubility->Change_Solvent No Check_Solubility->Success Yes Increase_Temp_Pressure->Check_Solubility Change_Catalyst->Success Transfer_Hydrogenolysis Switch to Transfer Hydrogenolysis Change_Solvent->Transfer_Hydrogenolysis Transfer_Hydrogenolysis->Success

References

Application Notes and Protocols for HPLC Purification of Cbz-Protected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of Cbz-protected peptides using reversed-phase high-performance liquid chromatography (RP-HPLC). The information herein is intended to guide researchers in developing robust and efficient purification methods, addressing common challenges associated with the hydrophobicity of the benzyloxycarbonyl (Cbz) protecting group.

Introduction

The benzyloxycarbonyl (Cbz) group is a widely used amine-protecting group in peptide synthesis due to its stability under a variety of reaction conditions. However, the aromatic nature of the Cbz group imparts significant hydrophobicity to the peptide, which can present challenges during RP-HPLC purification. These challenges include poor solubility, peak broadening, and low recovery. This application note outlines a systematic approach to optimize the purification of Cbz-protected peptides, ensuring high purity and yield. The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC), using C18-modified silica (B1680970) as the stationary phase and UV detection[1].

Key Considerations for Cbz-Protected Peptide Purification

The success of purifying Cbz-protected peptides by RP-HPLC hinges on several critical parameters that influence the separation of the target peptide from impurities.[2] These impurities can include deletion sequences, truncated peptides, and by-products from the cleavage of other protecting groups.[1]

Hydrophobicity: The Cbz group significantly increases the hydrophobicity of the peptide, leading to stronger retention on reversed-phase columns. This necessitates the use of stronger organic mobile phases for elution.

Solubility: Cbz-protected peptides often exhibit poor solubility in aqueous solutions.[3] Proper sample preparation is therefore crucial to prevent precipitation on the column and ensure efficient separation.

Secondary Interactions: The aromatic ring of the Cbz group can engage in π-π stacking interactions with the stationary phase or other peptide molecules, potentially leading to peak broadening and tailing.

Experimental Protocols

Materials and Equipment
  • Preparative HPLC system with a gradient pump, UV detector, and fraction collector

  • Reversed-phase HPLC column (C18 is recommended as a starting point)

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA), HPLC-grade

  • Dimethyl sulfoxide (B87167) (DMSO), HPLC-grade (for sample dissolution if necessary)

  • 0.2 µm syringe filters

Sample Preparation

Proper sample preparation is critical to avoid issues like column clogging and poor chromatographic performance.

  • Dissolution:

    • Initially, attempt to dissolve the lyophilized crude Cbz-protected peptide in the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

    • If the peptide is insoluble, dissolve the crude product in a minimal amount of a strong organic solvent such as DMSO.[4][5]

    • Once dissolved, dilute the sample with the initial mobile phase to a concentration suitable for injection. Ensure the final concentration of the strong solvent is low enough to not cause peak distortion.

  • Filtration: Filter the dissolved sample through a 0.2 µm syringe filter to remove any particulate matter before injection.[6]

HPLC Method Development and Optimization

A two-step approach is recommended for developing an efficient purification method: a scouting run followed by an optimized, focused gradient run.

Step 1: Analytical Scouting Run

The purpose of the scouting run is to determine the approximate retention time of the target Cbz-protected peptide.

  • Column: Use an analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size, 120 Å pore size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: Run a broad linear gradient to identify the elution point of the target peptide. A typical scouting gradient is 20% to 90% B over 20 minutes.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: Monitor the elution profile at 220 nm (for the peptide backbone) and 254 nm or 280 nm (if other aromatic residues are present).[1]

  • Analysis: Identify the peak corresponding to the Cbz-protected peptide, which can be confirmed by mass spectrometry of the collected fraction. Note the percentage of mobile phase B at which the peptide elutes.

Step 2: Preparative Purification with a Focused Gradient

Based on the scouting run, design a focused gradient for the preparative separation to maximize resolution and loading capacity.

  • Column: Use a preparative C18 column with the same stationary phase chemistry as the analytical column (e.g., 21.2 x 250 mm, 5-10 µm particle size, 120 Å pore size).

  • Mobile Phase: Same as the analytical run.

  • Gradient: Create a shallow gradient around the elution point determined in the scouting run. For example, if the peptide eluted at 60% B, a focused gradient could be 50% to 70% B over 30-60 minutes. Peptide gradients are often shallow, with a rate of increase of 1% to 4% per minute.[2]

  • Flow Rate: Scale the flow rate according to the column diameter. For a 21.2 mm ID column, a typical flow rate is in the range of 15-25 mL/min.

  • Loading: The typical loading capacity for synthetic peptides is in the range of 1 to 2 mg per mL of packed column volume.[7]

  • Fraction Collection: Collect fractions across the peak of interest.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Post-Purification: Combine the pure fractions and remove the solvents by lyophilization.[2]

Data Presentation

The following tables summarize typical parameters for the HPLC purification of Cbz-protected peptides.

Table 1: HPLC Column Specifications

ParameterAnalytical ColumnPreparative ColumnRationale
Stationary Phase C18C18Good retention for hydrophobic peptides. C8 or C4 can be used for very hydrophobic peptides.[4]
Particle Size 3-5 µm5-10 µmSmaller particles for higher resolution in analytical, larger for lower backpressure in preparative.
Pore Size 120 Å120 ÅAppropriate for small to medium-sized peptides.
Inner Diameter 4.6 mm10-50 mmScaling up for higher loading capacity.
Length 150-250 mm150-250 mmLonger columns provide better resolution.

Table 2: Mobile Phase Composition

ComponentFunctionTypical Concentration
Solvent A Aqueous phaseHPLC-grade Water
Solvent B Organic phaseHPLC-grade Acetonitrile
Ion-Pairing Agent Improves peak shape and resolution0.1% TFA[2]

Table 3: Gradient Profiles

Run TypePurposeTypical GradientGradient Slope
Scouting Determine elution point20% to 90% B in 20 min~3.5% / min
Focused High-resolution purification±10% around elution point over 30-60 min0.5-1.0% / min

Table 4: Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Poor Peak Shape (Tailing) Secondary interactions with silica, peptide aggregationIncrease TFA concentration, use a shallower gradient, increase column temperature.[8]
Poor Peak Shape (Broadening) High hydrophobicity, slow kineticsOptimize gradient slope, lower the flow rate, increase column temperature.[8]
Low Recovery Poor solubility, irreversible adsorptionDissolve sample in a stronger solvent (e.g., DMSO), passivate the HPLC system.[5][8]
Precipitation on Column Sample insolubility in mobile phaseEnsure complete dissolution of the sample before injection, use a suitable co-solvent in the sample preparation.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC purification of Cbz-protected peptides.

HPLC_Workflow cluster_prep Sample Preparation cluster_dev Method Development cluster_purify Purification & Analysis cluster_output Final Product dissolve Dissolve Crude Peptide filter Filter Sample (0.2 µm) dissolve->filter scouting Analytical Scouting Run filter->scouting analyze_scout Analyze Results & Determine Elution %B scouting->analyze_scout prep_run Preparative Run with Focused Gradient analyze_scout->prep_run collect Collect Fractions prep_run->collect analyze_fractions Analyze Fraction Purity (Analytical HPLC) collect->analyze_fractions pool Pool Pure Fractions analyze_fractions->pool lyophilize Lyophilize pool->lyophilize pure_peptide Pure Cbz-Protected Peptide lyophilize->pure_peptide

Caption: Workflow for HPLC purification of Cbz-protected peptides.

Conclusion

The successful purification of Cbz-protected peptides by RP-HPLC is readily achievable through a systematic approach to method development. By carefully considering the hydrophobic nature of the Cbz group and optimizing sample preparation, column selection, and gradient conditions, researchers can overcome common challenges and obtain highly pure peptides for their downstream applications. The protocols and guidelines presented in this application note provide a solid foundation for developing robust and efficient purification strategies.

References

Application Notes and Protocols: Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly in Protease Inhibitor Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them prime targets for therapeutic intervention. The development of specific protease inhibitors requires robust and reliable screening assays to identify and characterize potential drug candidates from large compound libraries. A key component of such assays is a suitable substrate that is efficiently and selectively cleaved by the target protease.

This document provides detailed application notes and protocols for the hypothetical use of the synthetic peptide, Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly , as a fluorogenic substrate in high-throughput screening (HTS) for inhibitors of a specific protease. While this peptide is noted as a cleavable linker in antibody-drug conjugates, its structure lends itself to adaptation as a protease substrate. For the purpose of this application note, we will postulate its use in screening for inhibitors of Glutamyl Endopeptidase-Like Protease (GELP) , a hypothetical enzyme with a preference for cleaving after glutamic acid residues.

The proposed assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET), a widely used method in drug discovery for its sensitivity and amenability to automation.[1]

Principle of the FRET-Based Protease Assay

The FRET-based assay utilizes a modified version of the this compound peptide, herein referred to as GELP-FRET Substrate . This substrate is chemically modified to incorporate a fluorophore at one end and a quencher at the other.

  • Intact Substrate: In its uncleaved state, the close proximity of the fluorophore and quencher allows for FRET to occur, resulting in the quenching of the fluorophore's emission.

  • Cleaved Substrate: Upon cleavage of the peptide bond by the target protease (GELP), the fluorophore and quencher are separated. This separation disrupts FRET, leading to a measurable increase in fluorescence intensity.

  • Inhibition: The presence of an effective inhibitor prevents the protease from cleaving the substrate, resulting in a low fluorescence signal.

This principle allows for the rapid and sensitive quantification of protease activity and its inhibition.[2]

FRET_Principle cluster_0 Intact Substrate (Low Fluorescence) cluster_1 Protease Activity (High Fluorescence) Intact Fluorophore This compound Quencher FRET FRET Protease Protease (GELP) Intact->Protease Substrate Binding FRET->Intact:f Energy Transfer CleavedF Fluorophore Cbz-D-Glu(Bn)-Gly Fluorescence Fluorescence CleavedQ Gly-Gly-Gly Quencher Protease->CleavedF Cleavage HTS_Workflow cluster_workflow High-Throughput Screening Workflow start Start compound_plating 1. Compound Plating (100 nL in 384-well plate) start->compound_plating enzyme_addition 2. Enzyme Addition (10 µL GELP Solution) compound_plating->enzyme_addition pre_incubation 3. Pre-incubation (15 min at RT) enzyme_addition->pre_incubation substrate_addition 4. Reaction Initiation (10 µL FRET Substrate) pre_incubation->substrate_addition incubation_read 5. Incubation & Read (30 min at 37°C, Read Fluorescence) substrate_addition->incubation_read data_analysis 6. Data Analysis (% Inhibition Calculation) incubation_read->data_analysis hit_identification Hit Identification data_analysis->hit_identification end End hit_identification->end Signaling_Pathway cluster_pathway Hypothetical GELP Signaling Pathway Stimulus Inflammatory Stimulus Pro_Cytokine Pro-Cytokine (Inactive) Stimulus->Pro_Cytokine GELP GELP Protease Pro_Cytokine->GELP Substrate for Active_Cytokine Active Cytokine Receptor Cell Surface Receptor Active_Cytokine->Receptor Inflammation Inflammatory Response Receptor->Inflammation GELP->Active_Cytokine Cleaves to activate Inhibitor GELP Inhibitor (e.g., GELP-Inhibitor-01) Inhibitor->GELP Inhibits

References

Application of Glutamic Acid Peptides in Hydrogel Formation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamic acid-containing peptides are versatile building blocks for the construction of hydrogels for a wide range of biomedical applications. Their inherent biocompatibility, biodegradability, and the presence of carboxylic acid side chains make them highly tunable for creating "smart" materials that can respond to environmental stimuli. These hydrogels are extensively explored for tissue engineering, controlled drug delivery, and as scaffolds for regenerative medicine. This document provides detailed application notes and protocols based on current research for utilizing glutamic acid peptides in hydrogel formation.

The self-assembly of these peptides is often driven by a combination of non-covalent interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic effects.[1] The presence of glutamic acid residues, with their negatively charged carboxyl groups at physiological pH, allows for ionic cross-linking and pH-responsive behavior.[2][3] This enables the design of hydrogels with tunable mechanical properties and controlled release profiles for therapeutic agents.

Key Applications

Glutamic acid peptide hydrogels have demonstrated significant potential in several key biomedical areas:

  • Tissue Engineering: These hydrogels can mimic the extracellular matrix (ECM), providing a hydrated and porous 3D environment that supports cell adhesion, proliferation, and differentiation.[4][5] Their tunable mechanical properties allow for the creation of scaffolds that match the stiffness of various soft tissues.[6][7]

  • Drug Delivery: The porous network of the hydrogel can encapsulate a wide variety of therapeutic molecules, from small drugs to large proteins.[2][8] The release of these therapeutics can be controlled by the hydrogel's degradation rate or in response to specific stimuli like pH.[3][9]

  • Self-Healing Materials: By incorporating dynamic non-covalent cross-links, such as those formed by β-sheet peptide assembly, it is possible to create hydrogels that can self-heal after mechanical failure.[6][7][10] This property is particularly valuable for applications in load-bearing tissues.

Experimental Protocols

Protocol 1: Synthesis of a Self-Healing Hybrid Hydrogel

This protocol describes the synthesis of a hybrid hydrogel composed of a poly(γ-glutamic acid) (γ-PGA) backbone physically cross-linked with self-assembling β-sheet peptides.[6][11][12]

Materials:

Procedure:

  • Modification of γ-PGA with Alkyne Groups:

    • Dissolve γ-PGA in deionized water.

    • Add EDC and NHS to activate the carboxylic acid groups.

    • Add propargylamine to the solution to introduce alkyne functionalities.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Dialyze the solution against deionized water for 3 days to remove unreacted reagents.

    • Lyophilize the purified alkyne-modified γ-PGA.

  • Peptide Grafting via Click Chemistry:

    • Dissolve the alkyne-modified γ-PGA and the azide-modified peptide in DMSO.

    • Prepare a fresh solution of sodium ascorbate in deionized water.

    • Add CuSO4 and the sodium ascorbate solution to the polymer-peptide mixture to initiate the copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.

    • Stir the reaction at room temperature for 24 hours.

  • Hydrogel Formation:

    • Transfer the reaction mixture into a dialysis tube.

    • Dialyze against deionized water for at least 24 hours to remove DMSO and residual copper.[12] Hydrogel formation will occur within the dialysis tube.

Characterization:

  • Mechanical Properties: Use rheometry to measure the storage (G') and loss (G'') moduli to determine the viscoelastic properties of the hydrogel.

  • Morphology: Employ Scanning Electron Microscopy (SEM) to visualize the porous network structure of the hydrogel.

  • Secondary Structure: Use Circular Dichroism (CD) spectroscopy to confirm the presence of β-sheet structures formed by the peptide cross-links.[7]

Protocol 2: Preparation of a pH-Responsive Drug-Loaded Hydrogel

This protocol outlines the formation of a pH-responsive hydrogel for the controlled release of a model drug, leveraging the properties of a four-arm poly(ethylene glycol)-block-poly(l-glutamic acid) (4a-PEG-PLG) copolymer.[3]

Materials:

  • 4a-PEG-PLG copolymer

  • Phosphate-buffered saline (PBS) at various pH values (e.g., pH 7.4 and pH 5.5)

  • Model drug (e.g., bovine serum albumin, BSA)

  • Deionized water

Procedure:

  • Hydrogel Preparation:

    • Dissolve the 4a-PEG-PLG copolymer in deionized water to the desired concentration.

    • To load the drug, dissolve the model drug (BSA) in the copolymer solution.

  • Gelation:

    • The solution will form a hydrogel at a specific pH due to the protonation/deprotonation of the glutamic acid residues. This transition is often sharp and occurs around the pKa of the glutamic acid side chain.

    • Adjust the pH of the solution using PBS to trigger gelation. For example, a transition from a sol at neutral pH to a gel at acidic pH might be observed.

  • In Vitro Drug Release Study:

    • Place a known amount of the drug-loaded hydrogel into a dialysis bag.

    • Immerse the dialysis bag in a known volume of release medium (e.g., PBS at pH 7.4 and pH 5.5).

    • Maintain the setup at 37°C with gentle agitation.

    • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

    • Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry for BSA).

Data Presentation

The following tables summarize quantitative data from studies on glutamic acid peptide hydrogels.

Table 1: Mechanical Properties of Self-Healing γ-PGA-Peptide Hybrid Hydrogels [6][7]

Hydrogel CompositionPeptide Graft DensityStorage Modulus (G') (kPa)
γ-PGA-Peptide5%10 - 50
γ-PGA-Peptide10%50 - 150
γ-PGA-Peptide15%150 - 200

Note: The mechanical properties can be tailored by altering the peptide graft density and the overall polymer concentration.[6][7]

Table 2: pH-Triggered Release of Bovine Serum Albumin (BSA) from a 4a-PEG-PLG Hydrogel [3]

Time (hours)Cumulative BSA Release at pH 7.4 (%)Cumulative BSA Release at pH 5.5 (%)
2~10~30
6~25~60
12~40~85
24~55>95

Note: The acidic environment (pH 5.5) promotes the sol-gel transition, leading to a faster release of the encapsulated protein.

Visualizations

Hydrogel_Synthesis_Workflow cluster_modification Step 1: γ-PGA Modification cluster_grafting Step 2: Peptide Grafting cluster_formation Step 3: Hydrogel Formation pga Poly(γ-glutamic acid) activated_pga Activated γ-PGA pga->activated_pga EDC/NHS alkyne_pga Alkyne-Modified γ-PGA activated_pga->alkyne_pga Propargylamine grafted_polymer Peptide-Grafted Polymer (in DMSO) click_reaction CuAAC Click Reaction alkyne_pga->click_reaction azide_peptide Azide-Peptide azide_peptide->click_reaction dialysis Dialysis vs. Water click_reaction->dialysis hydrogel Self-Assembled Hydrogel dialysis->hydrogel

Caption: Workflow for the synthesis of a self-healing glutamic acid peptide hydrogel.

Self_Assembly_Mechanism cluster_components Molecular Components cluster_assembly Self-Assembly Process polymer Poly(γ-glutamic acid) Backbone beta_sheet β-sheet Formation (Physical Cross-link) hydrogel_network 3D Hydrogel Network polymer->hydrogel_network Polymer Reinforcement peptide β-sheet Peptide Grafts peptide->beta_sheet Non-covalent Interactions nanofibers Nanofiber Entanglement beta_sheet->nanofibers nanofibers->hydrogel_network

Caption: Mechanism of self-assembly in hybrid glutamic acid peptide hydrogels.

Drug_Release_Signaling_Pathway cluster_stimulus External Stimulus cluster_hydrogel Hydrogel Response cluster_release Outcome low_ph Acidic Environment (e.g., pH 5.5) protonation Protonation of Glutamic Acid Residues low_ph->protonation swelling Hydrogel Swelling / Loosening protonation->swelling drug_release Increased Drug Release swelling->drug_release

Caption: Signaling pathway for pH-responsive drug release from a glutamic acid hydrogel.

References

Application Notes and Protocols for Enzymatic Cleavage Assays Using a Cbz-Protected Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzymatic cleavage assays are fundamental tools in biochemical research and drug discovery for studying enzyme kinetics, screening inhibitors, and determining enzyme specificity. This document provides a detailed guide to performing an enzymatic cleavage assay using a Carboxybenzyl (Cbz)-protected fluorogenic peptide substrate. Cbz-protected substrates are widely employed for their stability and specificity in assaying various proteases, such as cathepsins and other serine or cysteine proteases.[1][2][3]

The principle of this assay is based on the enzymatic hydrolysis of a peptide bond within a synthetic substrate. This substrate consists of a short peptide sequence recognized by the target protease, an N-terminal Cbz protecting group, and a C-terminal fluorescent reporter molecule, commonly 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact form, the substrate is minimally fluorescent. Upon cleavage by the active enzyme, the free AMC molecule is released, resulting in a significant and measurable increase in fluorescence intensity.[4][5] This increase is directly proportional to the enzymatic activity, allowing for sensitive and continuous monitoring of the reaction.[5][6]

Key Applications

  • Enzyme Activity Measurement: Quantifying the catalytic activity of purified enzymes or enzymes in complex biological samples.

  • Inhibitor Screening: High-throughput screening of compound libraries to identify potential enzyme inhibitors for drug development.[5]

  • Kinetic Analysis: Determining key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

  • Substrate Specificity Studies: Evaluating the preference of a protease for different peptide sequences.[6]

Experimental Workflow

The general workflow for an enzymatic cleavage assay using a Cbz-protected substrate involves preparation of reagents, setting up the reaction, incubating, and measuring the fluorescent signal.

Enzymatic Cleavage Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagent_Prep Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions Plate_Setup Aliquot Reagents into 96-well Plate Reagent_Prep->Plate_Setup Dispense Pre_Incubate Pre-incubate (Enzyme + Inhibitor) Plate_Setup->Pre_Incubate Transfer Initiate_Reaction Add Substrate to Initiate Reaction Pre_Incubate->Initiate_Reaction Start Incubate Incubate at Optimal Temperature Initiate_Reaction->Incubate Measure_Fluorescence Measure Fluorescence (Kinetic or Endpoint) Incubate->Measure_Fluorescence Read Data_Analysis Analyze Data: - Calculate Rate - Determine IC50 Measure_Fluorescence->Data_Analysis

Figure 1: General experimental workflow for an enzymatic cleavage assay.

Signaling Pathway of Substrate Cleavage

The enzymatic reaction involves the specific recognition of the peptide sequence by the protease, followed by the catalytic cleavage of the amide bond linking the peptide to the AMC fluorophore.

Substrate Cleavage Mechanism Enzyme Active Protease Cleaved_Peptide Cbz-Peptide Enzyme->Cleaved_Peptide Cleavage Free_AMC Free AMC (Fluorescent) Enzyme->Free_AMC Release Substrate Cbz-Peptide-AMC (Non-fluorescent)

Figure 2: Enzymatic cleavage of the Cbz-protected fluorogenic substrate.

Detailed Experimental Protocol

This protocol provides a general guideline for a protease assay in a 96-well plate format. Specific conditions such as buffer composition, pH, temperature, and substrate concentration should be optimized for each specific enzyme.

Materials and Reagents:

  • Protease: Purified enzyme of interest.

  • Cbz-protected Substrate: e.g., Cbz-Phe-Arg-AMC (for Cathepsin B/L) or Cbz-Arg-Arg-AMC (for Cathepsin B).[3] Stock solution (e.g., 10 mM in DMSO) should be stored at -20°C or -80°C, protected from light.[1][7]

  • Assay Buffer: Buffer composition depends on the optimal conditions for the target enzyme. A common buffer system is 50 mM Tris or HEPES with adjusted pH and may contain salts and additives like DTT or EDTA.[8]

  • Inhibitors (Optional): Known or putative inhibitors dissolved in a suitable solvent (e.g., DMSO).

  • 96-well Black Microplate: Black plates are recommended to minimize background fluorescence.[8]

  • Fluorescence Plate Reader: Capable of excitation at ~350-380 nm and emission at ~440-460 nm for AMC-based substrates.[5][9]

  • AMC Standard: For creating a standard curve to quantify the amount of cleaved substrate.

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice and bring to room temperature before use, unless otherwise specified.[8]

    • Prepare the Assay Buffer. The optimal pH and buffer components should be determined for the specific protease. For example, a Cathepsin B assay may use a buffer at pH 6.0.

    • Prepare a working solution of the protease in Assay Buffer. The final concentration should be in the linear range of the assay.

    • Prepare a working solution of the Cbz-protected substrate by diluting the stock solution in Assay Buffer. The final concentration is typically near the Km value of the enzyme for that substrate.

    • If screening inhibitors, prepare serial dilutions of the test compounds.

  • Assay Setup (96-well plate):

    • Add Assay Buffer to all wells.

    • Add the inhibitor solution or vehicle (e.g., DMSO) to the appropriate wells.

    • Add the enzyme solution to all wells except the "no-enzyme" control.

    • Controls:

      • No-Enzyme Control: Assay Buffer + Substrate (to measure background fluorescence and substrate auto-hydrolysis).[5]

      • Positive Control: Assay Buffer + Enzyme + Substrate (to confirm enzyme activity).[5]

      • Vehicle Control: Assay Buffer + Enzyme + Substrate + Vehicle (to assess solvent effects).[5]

  • Pre-incubation:

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow for any inhibitor to bind to the enzyme.[5][9]

  • Reaction Initiation:

    • Initiate the reaction by adding the substrate working solution to all wells.

    • Mix the contents of the wells gently (e.g., by shaking the plate for 30 seconds).

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader.

    • Kinetic Assay: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).[9]

    • Endpoint Assay: After a fixed incubation time, stop the reaction (if necessary) and measure the final fluorescence.

AMC Standard Curve Protocol:

  • Prepare a stock solution of AMC in a suitable solvent (e.g., DMSO).

  • Create a series of dilutions of the AMC stock solution in the Assay Buffer to generate a standard curve.

  • Add the AMC dilutions to separate wells of the 96-well plate.

  • Measure the fluorescence of the standards under the same conditions as the assay.

  • Plot the fluorescence intensity versus the AMC concentration to generate a standard curve. This curve will be used to convert the relative fluorescence units (RFU) from the assay into the molar amount of product formed.[10]

Data Presentation and Analysis

Quantitative data should be summarized in clearly structured tables for easy comparison. The initial reaction rates (V₀) are determined from the linear portion of the fluorescence versus time plot.[11]

Table 1: Enzyme Kinetics with Cbz-Phe-Arg-AMC

Substrate Concentration (µM)Initial Velocity (RFU/min)Initial Velocity (µM/min)
11500.12
2.53200.26
55500.44
108500.68
2011000.88
5013501.08
10014501.16

Initial velocity in µM/min is calculated using the AMC standard curve.

Table 2: Inhibition of Protease Activity

Inhibitor Concentration (nM)% Inhibition
0.15.2
115.8
1048.9
10085.3
100098.1

% Inhibition is calculated as: (1 - (Rate with Inhibitor / Rate of Vehicle Control)) x 100.

Troubleshooting

Problem Possible Cause Solution
High Background Fluorescence Substrate instability (autohydrolysis)Test substrate stability in assay buffer over time. Optimize substrate concentration and incubation time.[12]
Autofluorescence of test compoundsRun a blank control with the compound and medium without the enzyme.[13]
Contaminated reagentsUse fresh, high-purity reagents and sterile techniques.
Low or No Signal Inactive enzymeVerify enzyme activity with a positive control. Ensure proper storage and handling of the enzyme.
Incorrect assay conditions (pH, temp)Optimize assay conditions for the specific enzyme.[14]
Incorrect plate reader settingsVerify the excitation and emission wavelengths are correct for AMC.[15]
Non-linear Reaction Rate Substrate depletionUse a lower enzyme concentration or a higher substrate concentration.
Enzyme instabilityCheck the stability of the enzyme under assay conditions.
Saturation of the detectorDilute the samples or reduce the gain setting on the plate reader.

Conclusion

The enzymatic cleavage assay using Cbz-protected fluorogenic substrates is a robust and sensitive method for studying protease activity. Careful optimization of assay conditions and appropriate data analysis are crucial for obtaining reliable and reproducible results. This application note provides a comprehensive framework for researchers to design and execute these assays effectively in their drug discovery and biochemical research endeavors.

References

Application Notes and Protocols for Coupling Methods of Glycine Repeats in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides containing glycine (B1666218) repeats (polyglycine) via Solid-Phase Peptide Synthesis (SPPS) presents a significant challenge due to the high propensity of these sequences to form secondary structures on the resin. This on-resin aggregation can lead to incomplete coupling and deprotection steps, resulting in deletion sequences and low purity of the final product. The flexible nature of the glycine backbone allows for the formation of strong inter- and intra-chain hydrogen bonds, leading to the formation of β-sheet-like structures that render the N-terminus of the growing peptide chain inaccessible.

These application notes provide an overview of advanced and effective coupling methods to overcome the challenges associated with the SPPS of glycine-rich peptides. We will discuss the use of backbone protection with Dmb-Gly dipeptides, the application of microwave-assisted SPPS, and the utilization of chaotropic salts to disrupt aggregation. Detailed protocols and comparative data are provided to assist researchers in selecting the most suitable method for their specific needs.

Challenges in Polyglycine Synthesis

The primary obstacle in the synthesis of polyglycine sequences is on-resin aggregation. This phenomenon is characterized by:

  • Incomplete Reactions: Both the coupling of the incoming amino acid and the removal of the Fmoc protecting group can be hindered, leading to a higher incidence of deletion sequences.

  • Poor Resin Swelling: Aggregated peptide chains can cause the resin beads to shrink, further reducing the accessibility of reagents to the reaction sites.

  • Low Yield and Purity: The accumulation of deletion and other side products significantly complicates the purification process and lowers the overall yield of the target peptide.

Recommended Coupling Methods and Comparative Data

To address the challenges of polyglycine synthesis, several advanced coupling strategies have been developed. Below is a summary of the most effective methods and their comparative performance.

Method 1: Backbone Protection using Dmb-Gly Dipeptides

The introduction of a 2,4-dimethoxybenzyl (Dmb) group on the nitrogen atom of a glycine residue disrupts the hydrogen bonding patterns that lead to aggregation. Incorporating Fmoc-Xaa-(Dmb)Gly-OH dipeptides is a highly effective strategy. The Dmb group is labile to trifluoroacetic acid (TFA) and is cleaved during the final cleavage step, yielding the native peptide sequence.

Method 2: Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS)

Microwave energy can significantly enhance the efficiency of SPPS for difficult sequences. The rapid and uniform heating provided by a microwave synthesizer can disrupt the formation of secondary structures, thereby improving both coupling and deprotection kinetics.[1] This leads to shorter reaction times and higher purity of the crude peptide.[1][2]

Method 3: Use of Chaotropic Salts

Chaotropic salts, such as lithium chloride (LiCl) or sodium perchlorate (B79767) (NaClO₄), disrupt the structure of water and interfere with non-covalent interactions like hydrogen bonds. Washing the resin with a solution of a chaotropic salt prior to the coupling step can help to break up aggregates and improve the accessibility of the N-terminus.

Quantitative Data Summary
MethodModel PeptideCrude Purity (%)Yield (%)Key Advantages
Standard SPPS Difficult SequencesOften <50%Low to ModerateStandard, widely available instrumentation.
Dmb-Gly Dipeptides 64-residue transmembrane peptide"Remarkable purity"HighProactively prevents aggregation by disrupting hydrogen bonding.[3]
Microwave-Assisted SPPS 20mer (Bivalirudin)57.1Higher than conventionalSignificantly reduces reaction times and improves purity for difficult sequences.[4][5]
Chaotropic Salts General difficult sequencesImprovedImprovedSimple modification to standard protocols to disrupt existing aggregation.

Experimental Protocols

Protocol 1: Coupling of Fmoc-Gly-(Dmb)Gly-OH Dipeptide

This protocol describes the manual coupling of a commercially available Fmoc-Gly-(Dmb)Gly-OH dipeptide.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide) in N,N-dimethylformamide (DMF) for 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine (B6355638) in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-Gly-(Dmb)Gly-OH (3 eq.), PyBOP® (3 eq.), and HOBt (3 eq.) in DMF.

    • Add N,N-diisopropylethylamine (DIPEA) (6 eq.) to the activation mixture.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). Note that the secondary amine of the Dmb-glycine will not give a positive Kaiser test result. A subsequent coupling of a standard amino acid should be monitored.

    • Once the coupling is complete, wash the resin with DMF (5 x 1 min) to remove excess reagents.

  • Acylation of the Dmb-protected N-terminus:

    • Following Fmoc deprotection of the dipeptide, the subsequent coupling onto the sterically hindered secondary amine can be challenging.

    • For the next coupling step, use a more potent coupling reagent such as HATU or PyBrOP®.[6]

    • Alternatively, pre-formed amino acid fluorides can be used for efficient acylation.[3]

Protocol 2: Microwave-Assisted SPPS of a Polyglycine Sequence

This protocol provides general guidelines for using a microwave peptide synthesizer. Specific parameters may need to be optimized for your instrument and sequence.

  • Resin and Reagent Preparation:

    • Load the appropriate resin into the reaction vessel of the microwave synthesizer.

    • Prepare stock solutions of Fmoc-amino acids, coupling reagents (e.g., HBTU/HOBt or HATU), base (DIPEA), and deprotection solution (20% piperidine in DMF).

  • Microwave Program:

    • Program the synthesizer with the desired polyglycine sequence.

    • Set the microwave parameters for the coupling and deprotection steps. A typical coupling cycle might be 5 minutes at 75°C.[1] A typical deprotection cycle might be 3 minutes at 75°C.

  • Synthesis Execution:

    • Initiate the automated synthesis program. The instrument will perform the cycles of deprotection, washing, and coupling under microwave irradiation.

  • Monitoring:

    • Most modern microwave synthesizers have in-line monitoring of the Fmoc deprotection step, which can be used to assess the efficiency of the synthesis in real-time.

  • Cleavage and Deprotection:

    • Upon completion of the synthesis, the peptide is cleaved from the resin and deprotected using a standard TFA cleavage cocktail.

Protocol 3: Use of Chaotropic Salts for a Difficult Coupling Step

This protocol describes the use of a chaotropic salt wash prior to a difficult coupling step in a standard SPPS protocol.

  • Fmoc Deprotection and Initial Washes:

    • Perform the standard Fmoc deprotection using 20% piperidine in DMF.

    • Wash the resin with DMF (3 x 1 min).

  • Chaotropic Salt Wash:

    • Wash the peptide-resin with a solution of 0.8 M LiCl in DMF (2 x 1 min). This step helps to disrupt any secondary structures that have formed.

  • Removal of Chaotropic Salt:

    • Thoroughly wash the resin with DMF (5 x 1 min) to remove all traces of the chaotropic salt, as it can interfere with some coupling reagents.

  • Coupling:

    • Proceed with the standard amino acid coupling protocol as described in your general SPPS procedure.

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for the described coupling methods.

Dmb_Gly_Coupling_Workflow cluster_resin_prep Resin Preparation cluster_coupling Dmb-Gly Dipeptide Coupling cluster_next_coupling Next Amino Acid Coupling Swell Swell Resin in DMF Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash with DMF Deprotect->Wash1 Activate Activate Fmoc-Gly-(Dmb)Gly-OH (PyBOP/HOBt/DIPEA) Wash1->Activate Couple Couple to Resin (1-2 hours) Activate->Couple Wash2 Wash with DMF Couple->Wash2 Deprotect2 Fmoc Deprotection Wash2->Deprotect2 Wash3 Wash with DMF Deprotect2->Wash3 Couple2 Couple next AA (use HATU/PyBrOP) Wash3->Couple2

Caption: Workflow for coupling Fmoc-Gly-(Dmb)Gly-OH dipeptide.

MW_SPPS_Workflow Start Start Synthesis Deprotection Microwave Fmoc Deprotection (e.g., 3 min @ 75°C) Start->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Microwave Coupling (e.g., 5 min @ 75°C) Wash1->Coupling Wash2 Wash Coupling->Wash2 Wash2->Deprotection Next Amino Acid End End of Cycle Wash2->End Final Amino Acid

Caption: General workflow for a cycle of microwave-assisted SPPS.

Chaotropic_Salt_Workflow cluster_deprotection Deprotection cluster_treatment Chaotropic Salt Treatment cluster_coupling Coupling Deprotect Fmoc Deprotection Wash1 Wash with DMF Deprotect->Wash1 ChaotropicWash Wash with 0.8M LiCl in DMF (2 x 1 min) Wash1->ChaotropicWash Wash2 Thorough Wash with DMF ChaotropicWash->Wash2 Couple Standard Amino Acid Coupling Wash2->Couple Wash3 Wash Couple->Wash3

Caption: Workflow for using chaotropic salts to aid a difficult coupling.

Conclusion

The successful synthesis of peptides containing glycine repeats requires specialized strategies to mitigate on-resin aggregation. The use of Dmb-Gly dipeptides, microwave-assisted SPPS, and chaotropic salts are all effective methods to improve the purity and yield of these challenging sequences. The choice of method will depend on the specific sequence, the length of the peptide, and the available instrumentation. For highly problematic sequences, a combination of these methods, such as using Dmb-Gly dipeptides in a microwave synthesizer, may provide the best results. These application notes and protocols should serve as a valuable resource for researchers tackling the synthesis of glycine-rich peptides.

References

Application Notes and Protocols: Experimental Use of D-Glutamic Acid-Containing Peptides in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate-mediated excitotoxicity is a primary mechanism of neuronal damage in a host of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's. The overactivation of N-methyl-D-aspartate (NMDA) receptors by excessive glutamate (B1630785) leads to a massive influx of calcium ions, triggering downstream apoptotic and necrotic cell death pathways. Consequently, modulation of the NMDA receptor presents a key therapeutic target for neuroprotection.

While L-glutamic acid is the primary endogenous agonist for the NMDA receptor, the incorporation of its D-enantiomer, D-glutamic acid, into synthetic peptides offers a novel avenue for developing neuroprotective agents. D-amino acid-containing peptides exhibit increased resistance to proteolytic degradation, potentially leading to a longer biological half-life. Furthermore, the unique stereochemistry of D-glutamic acid could allow for the design of peptides that act as competitive antagonists or allosteric modulators of the NMDA receptor, thereby preventing excitotoxic cell death.

These application notes provide a comprehensive overview of the experimental protocols and conceptual frameworks for the design, synthesis, and evaluation of D-glutamic acid-containing peptides as potential neuroprotective therapeutics. The methodologies detailed herein are based on established techniques for assessing neuroprotection in the context of glutamate-induced excitotoxicity.

Rationale and Proposed Mechanism of Action

The primary hypothesis for the neuroprotective action of a D-glutamic acid-containing peptide is its ability to competitively inhibit the binding of L-glutamate to the NMDA receptor. By occupying the glutamate binding site on the GluN2 subunit of the receptor, the peptide would prevent channel opening and the subsequent damaging influx of Ca2+. An alternative, or complementary, mechanism could involve allosteric modulation of the receptor, where the peptide binds to a site distinct from the glutamate binding pocket, inducing a conformational change that reduces the receptor's affinity for glutamate or its channel conductance.

The inclusion of D-glutamic acid is strategic. Its resistance to enzymatic degradation increases its potential as a therapeutic candidate. Moreover, its distinct stereochemistry may confer a higher affinity and selectivity for the NMDA receptor compared to other endogenous molecules.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal cluster_2 Therapeutic Intervention Excess L-Glutamate Excess L-Glutamate NMDA Receptor NMDA Receptor Excess L-Glutamate->NMDA Receptor binds & activates Ca2+ Channel Ca2+ Channel NMDA Receptor->Ca2+ Channel opens Ca2+ Influx Ca2+ Influx Ca2+ Channel->Ca2+ Influx allows Neuronal Death Neuronal Death Ca2+ Influx->Neuronal Death triggers D-Glu Peptide D-Glu Peptide D-Glu Peptide->NMDA Receptor competitively binds & blocks L-Glutamate

Caption: Proposed mechanism of D-Glu peptide neuroprotection.

Experimental Protocols

Synthesis of D-Glutamic Acid-Containing Peptides

Solid-phase peptide synthesis (SPPS) is the recommended method for preparing D-glutamic acid-containing peptides.

Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

  • Resin Selection: Choose a suitable resin based on the desired C-terminal moiety (e.g., Rink Amide resin for a C-terminal amide).

  • Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by incubating with 20% piperidine (B6355638) in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (including Fmoc-D-Glu(OtBu)-OH for the incorporation of D-glutamic acid) in DMF.

    • Add a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin (B49086) test.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 3-5 for each amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling step, wash the resin with dichloromethane (B109758) (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification:

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, and wash with cold ether.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

In Vitro Neuroprotection Assays

The primary method for evaluating the neuroprotective potential of D-glutamic acid-containing peptides is through in vitro models of glutamate-induced excitotoxicity.

Protocol: Glutamate Excitotoxicity in Primary Cortical Neurons

  • Cell Culture:

    • Isolate primary cortical neurons from embryonic day 18 (E18) rat or mouse pups.

    • Plate the neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B27 and GlutaMAX.

    • Culture the neurons for 7-10 days to allow for maturation.

  • Peptide Treatment:

    • Prepare stock solutions of the D-glutamic acid-containing peptide in a suitable vehicle (e.g., sterile water or PBS).

    • Pre-treat the neuronal cultures with various concentrations of the peptide for a specified duration (e.g., 1-2 hours) before inducing excitotoxicity.

  • Induction of Excitotoxicity:

    • Expose the neuronal cultures to a toxic concentration of L-glutamic acid (e.g., 50-100 µM) for a short duration (e.g., 15-30 minutes) in the presence of the peptide.

    • Remove the glutamate-containing medium and replace it with fresh, conditioned medium.

  • Assessment of Neuronal Viability (24 hours post-insult):

    • MTT Assay: Add MTT solution to the cultures and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.

    • LDH Assay: Collect the culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercially available kit.

    • Live/Dead Staining: Use fluorescent dyes such as Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) to visualize and quantify cell viability via fluorescence microscopy.

In Vivo Neuroprotection Models

Promising candidate peptides should be evaluated in animal models of neurological disorders where excitotoxicity plays a significant role.

Protocol: Middle Cerebral Artery Occlusion (MCAO) Model of Stroke in Rodents

  • Animal Preparation: Anesthetize adult male rats or mice and monitor their physiological parameters.

  • MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament method.

  • Peptide Administration: Administer the D-glutamic acid-containing peptide via a relevant route (e.g., intravenous, intraperitoneal, or intracerebroventricular) at a specific time point relative to the ischemic insult (e.g., before, during, or after MCAO).

  • Behavioral Assessment: At various time points post-MCAO (e.g., 24 hours, 3 days, 7 days), assess neurological deficits using standardized behavioral tests (e.g., neurological deficit score, rotarod test, cylinder test).

  • Histological Analysis:

    • At the end of the study, perfuse the animals and collect the brains.

    • Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to measure the infarct volume.

    • Perform immunohistochemistry to assess markers of neuronal death (e.g., Fluoro-Jade B) and inflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

Data Presentation

Quantitative data from neuroprotection assays should be presented in a clear and structured format to allow for easy comparison of different peptides and concentrations.

Table 1: In Vitro Neuroprotective Efficacy of Peptides Against Glutamate-Induced Excitotoxicity

Peptide IDTarget Concentration (µM)Neuronal Viability (% of Control)IC50 (µM)
D-Glu-Peptide-1 0.125 ± 41.2
165 ± 7
1088 ± 5
D-Glu-Peptide-2 0.118 ± 33.5
145 ± 6
1072 ± 8
Control Peptide (Scrambled) 1015 ± 4> 100

Data are presented as mean ± SEM. Neuronal viability was assessed using the MTT assay 24 hours after a 30-minute exposure to 100 µM L-glutamate.

Visualization of Pathways and Workflows

G Peptide Design Peptide Design Peptide Synthesis Peptide Synthesis Peptide Design->Peptide Synthesis Input In Vitro Screening In Vitro Screening Peptide Synthesis->In Vitro Screening Test In Vitro Screening->Peptide Design Inactive? Lead Optimization Lead Optimization In Vitro Screening->Lead Optimization Active? Lead Optimization->Peptide Synthesis Refine In Vivo Testing In Vivo Testing Lead Optimization->In Vivo Testing Optimized Lead In Vivo Testing->Lead Optimization Inefficacious? Preclinical Development Preclinical Development In Vivo Testing->Preclinical Development Efficacious?

Caption: Drug discovery workflow for neuroprotective peptides.

Conclusion

The development of D-glutamic acid-containing peptides represents a promising, yet underexplored, strategy for neuroprotection. By leveraging the principles of competitive antagonism at the NMDA receptor and the enhanced stability of D-amino acids, novel therapeutic candidates can be designed and evaluated. The protocols and frameworks presented in these application notes provide a solid foundation for researchers to embark on the discovery and development of this potential new class of neuroprotective agents. Careful adherence to these methodologies will ensure robust and reproducible data, paving the way for future preclinical and clinical investigations.

Application Notes and Protocols for Incorporating Protected Glutamic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamic acid (Glu), an acidic amino acid, possesses a reactive γ-carboxyl group in its side chain that necessitates protection during solid-phase peptide synthesis (SPPS) to prevent side reactions and ensure the correct peptide sequence. The choice of protecting group for this side chain is critical as it dictates the deprotection strategy and must be orthogonal to the protection of the α-amino group. This document provides detailed application notes and protocols for the incorporation of glutamic acid into peptides using three common γ-carboxyl protecting groups: tert-butyl (OtBu), benzyl (B1604629) (Bzl), and allyl (OAll).

Overview of Protecting Groups for Glutamic Acid

The selection of a protecting group for the glutamic acid side chain is primarily dependent on the overall peptide synthesis strategy, most commonly the Fmoc/tBu or Boc/Bzl approach. Orthogonality is a key principle, ensuring that the side-chain protecting group is stable under the conditions used to remove the temporary α-amino protecting group (e.g., piperidine (B6355638) for Fmoc) but can be selectively removed at a later stage without affecting other protecting groups or the peptide-resin linkage.[1][2]

  • tert-Butyl (OtBu): The most common protecting group used in Fmoc-based SPPS. It is stable to the basic conditions of Fmoc deprotection (piperidine) and is cleaved under strongly acidic conditions, typically with trifluoroacetic acid (TFA) during the final cleavage from the resin.[3][4]

  • Benzyl (Bzl): A versatile protecting group often employed in Boc-based SPPS. It is stable to the acidic conditions used for Boc deprotection (TFA) and is typically removed by hydrogenolysis.[5][6]

  • Allyl (OAll): An orthogonal protecting group that is stable to both acidic (TFA) and basic (piperidine) conditions. Its removal is achieved through palladium-catalyzed reactions, offering an additional layer of orthogonality for the synthesis of complex peptides.[7][8]

Data Presentation: Comparison of Protecting Groups

The following table summarizes the general characteristics and typical performance of the OtBu, OBzl, and OAll protecting groups for the glutamic acid side chain in peptide synthesis. Quantitative yields and purities are sequence-dependent and can be influenced by coupling and deprotection efficiency.

Protecting GroupSynthesis StrategyDeprotection ConditionsTypical Crude PurityCommon Side ReactionsKey Advantages
OtBu Fmoc/tBuStrong acid (e.g., 95% TFA)[3]HighLow risk of side reactions under standard Fmoc-SPPS conditions.High stability to base; compatible with standard Fmoc cleavage.[3]
OBzl Boc/BzlHydrogenolysis (e.g., H₂, Pd/C)[9][10]Good to HighTransesterification during resin attachment can occur.[5]Stable to TFA; useful in Boc-SPPS.
OAll Orthogonal (Fmoc or Boc)Palladium catalyst (e.g., Pd(PPh₃)₄) and scavenger[7][11]Good to HighIncomplete removal if catalyst is inefficient.Orthogonal to both acid- and base-labile groups.[7]

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of protected glutamic acid and the subsequent deprotection of the side chain.

General Solid-Phase Peptide Synthesis (SPPS) Cycle

This cycle is repeated for each amino acid addition.

  • Resin Swelling: Swell the resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat again for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

  • Coupling: Add the protected amino acid (3-5 equivalents), a coupling agent (e.g., HBTU, HATU; 3-5 equivalents), and a base (e.g., DIPEA; 6-10 equivalents) in DMF to the resin. Agitate for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times) and dichloromethane (B109758) (DCM) (3-5 times) to remove excess reagents and byproducts.

  • Confirmation of Coupling: Perform a Kaiser test or other qualitative test to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

Protocol for Fmoc-Glu(OtBu)-OH

Coupling:

  • Follow the general SPPS cycle (Section 4.1). Use Fmoc-Glu(OtBu)-OH as the protected amino acid.

Final Cleavage and OtBu Deprotection:

  • Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) (v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide. Wash the pellet with cold diethyl ether and dry under vacuum.

Protocol for Fmoc-Glu(OBzl)-OH

Coupling:

  • Follow the general SPPS cycle (Section 4.1). Use Fmoc-Glu(OBzl)-OH as the protected amino acid.

OBzl Deprotection (Hydrogenolysis):

This protocol is typically performed after the peptide has been cleaved from the resin, with other acid-labile protecting groups removed.

  • Peptide Dissolution: Dissolve the crude peptide in a suitable solvent such as methanol (B129727) or a mixture of methanol and water.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst to the peptide solution.

  • Hydrogenation: Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 4-16 hours.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Evaporate the solvent from the filtrate to obtain the deprotected peptide.

Protocol for Fmoc-Glu(OAll)-OH

Coupling:

  • Follow the general SPPS cycle (Section 4.1). Use Fmoc-Glu(OAll)-OH as the protected amino acid.

On-Resin OAll Deprotection:

  • Resin Preparation: Swell the peptide-resin in DCM.

  • Deprotection Cocktail: Prepare a solution of Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) and a scavenger such as phenylsilane (B129415) (20 equivalents) in DCM.

  • Deprotection Reaction: Add the deprotection cocktail to the resin and agitate under an inert atmosphere (e.g., argon or nitrogen) for 2 hours.

  • Washing: Wash the resin thoroughly with DCM, 0.5% DIPEA in DMF, and DMF to remove the catalyst and byproducts.

Visualizations

Signaling Pathway Example: mTOR Pathway

Glutamic acid-containing peptides can be involved in various cellular signaling pathways. The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is influenced by amino acid availability.[12][13]

mTOR_Pathway AminoAcids Amino Acids (e.g., Glutamic Acid-containing peptides) mTORC1 mTORC1 AminoAcids->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates (inhibits) ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis Promotes EIF4EBP1->ProteinSynthesis Inhibits CellGrowth Cell Growth ProteinSynthesis->CellGrowth

Caption: Simplified mTOR signaling pathway activated by amino acids.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the logical flow of a single cycle of amino acid addition in Fmoc-based SPPS.

SPPS_Workflow Start Start: Peptide-Resin (Fmoc-AA-Resin) SwellResin Swell Resin in DMF Start->SwellResin FmocDeprotection Fmoc Deprotection (20% Piperidine/DMF) SwellResin->FmocDeprotection Wash1 Wash with DMF FmocDeprotection->Wash1 CoupleAA Couple next Fmoc-AA-OH (HBTU/DIPEA in DMF) Wash1->CoupleAA Wash2 Wash with DMF and DCM CoupleAA->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest EndCycle End of Cycle KaiserTest->EndCycle Negative RepeatCoupling Repeat Coupling KaiserTest->RepeatCoupling Positive NextCycle Proceed to Next Cycle or Final Cleavage EndCycle->NextCycle RepeatCoupling->Wash1

Caption: Workflow for one cycle of Fmoc-based solid-phase peptide synthesis.

Conclusion

The successful incorporation of glutamic acid in peptide synthesis hinges on the appropriate selection and handling of its side-chain protecting group. The OtBu group is the standard choice for Fmoc/tBu strategies, offering simplicity and reliability. The OBzl group remains a staple in Boc/Bzl synthesis, while the OAll group provides an invaluable orthogonal handle for the synthesis of complex, modified peptides. By following the detailed protocols and understanding the chemical principles outlined in these application notes, researchers can effectively incorporate glutamic acid into their target peptides with high yield and purity.

References

Troubleshooting & Optimization

optimizing Cbz deprotection conditions to avoid side reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the deprotection of the Carboxybenzyl (Cbz or Z) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help you navigate the challenges of Cbz deprotection and avoid common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for Cbz group removal?

The primary methods for Cbz deprotection can be categorized into three main types: catalytic hydrogenolysis, acidic cleavage, and nucleophilic displacement.[1] Catalytic hydrogenolysis is the most frequently used method due to its mild conditions and high efficiency.[1][2] Acid-mediated deprotection is a useful alternative for substrates that are incompatible with hydrogenation.[2][3] Nucleophilic deprotection is suitable for substrates with functionalities sensitive to both reduction and strong acids.[4][5][6][7]

Q2: How do I choose the best deprotection method for my molecule?

The selection of the optimal deprotection strategy is critical and depends on the overall structure of your molecule, the presence of other functional groups, and the desired scale of the reaction.[1] For substrates without reducible functional groups, catalytic hydrogenolysis is often the preferred method. If your molecule contains groups sensitive to reduction (e.g., alkenes, alkynes, nitro groups), acidic or nucleophilic methods should be considered.[1]

Q3: What are the common side reactions during Cbz deprotection?

The most common side reactions are dependent on the chosen deprotection method.

  • Catalytic Hydrogenolysis: In cases of insufficient hydrogen source, a common side reaction is the formation of N-benzyl-protected tertiary amines.[8] Additionally, other reducible functional groups in the molecule, such as benzyl (B1604629) ethers, double bonds, or nitro groups, may also be reduced.

  • Acidic Cleavage: Harsh acidic conditions can lead to the cleavage of other acid-labile protecting groups (e.g., Boc) or degradation of sensitive substrates.[1]

  • Nucleophilic Displacement: While generally mild, side reactions can occur depending on the specific nucleophile and substrate.

Q4: Can the Cbz group be removed chemoselectively in the presence of other protecting groups?

Yes, the Cbz group is orthogonal to several other common protecting groups, allowing for its selective removal. For instance, it is stable to the basic conditions used to remove Fmoc groups and the acidic conditions for Boc deprotection (though it can be cleaved by strong acids).[9] This orthogonality is a cornerstone of modern peptide synthesis.

Troubleshooting Guides

Issue 1: Incomplete or Sluggish Cbz Deprotection via Catalytic Hydrogenolysis

Possible Causes:

  • Catalyst Inactivity: The Palladium on carbon (Pd/C) catalyst may be old, have reduced activity, or have been improperly handled.[2]

  • Catalyst Poisoning: The presence of sulfur or phosphorus-containing functional groups in the substrate or impurities can poison the palladium catalyst.[2]

  • Poor Substrate Solubility: The substrate may not be sufficiently soluble in the chosen solvent, limiting its interaction with the catalyst.[2]

  • Product Inhibition: The deprotected amine product can coordinate to the palladium catalyst, leading to its deactivation.[2]

Solutions:

  • Use Fresh Catalyst: Always use a fresh batch of high-quality Pd/C. For challenging substrates, a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) can be effective.[2]

  • Increase Catalyst Loading: In cases of suspected poisoning, increasing the catalyst loading may be necessary.

  • Optimize Solvent System: Experiment with different solvents or solvent mixtures to improve substrate solubility. Common solvents include methanol, ethanol, ethyl acetate, and THF.[1]

  • Acidic Additives: Performing the reaction in an acidic solvent, such as acetic acid, can protonate the product amine and prevent catalyst deactivation.[2]

Issue 2: Unwanted Reduction of Other Functional Groups

Possible Cause:

  • The standard catalytic hydrogenolysis conditions (H₂, Pd/C) are not selective and will reduce other susceptible functional groups.[1]

Solutions:

  • Catalytic Transfer Hydrogenation: This method employs a hydrogen donor like ammonium (B1175870) formate (B1220265) or triethylsilane in the presence of Pd/C.[2] It is often a milder alternative and can provide better chemoselectivity.

  • Alternative Deprotection Methods: For highly sensitive substrates, consider switching to acidic cleavage or nucleophilic deprotection methods which do not involve hydrogenation.

Data Presentation

Table 1: Comparison of Common Cbz Deprotection Methods
Method CategoryReagents/ConditionsKey AdvantagesPotential Limitations
Catalytic Hydrogenolysis H₂, Pd/CMild, neutral pH, high yields.[1]Incompatible with reducible functional groups (e.g., alkynes, alkenes, nitro groups); safety concerns with H₂ gas.[1]
Transfer Hydrogenation e.g., Ammonium formate, Et₃SiH, Pd/CAvoids the use of H₂ gas; safer for larger scale.Can also reduce other functional groups.
Acidic Cleavage HBr in Acetic AcidEffective for substrates incompatible with hydrogenation.[1]Harsh conditions can affect acid-labile groups.[1]
Acidic Cleavage AlCl₃ in HFIPMild, selective for Cbz over O- and N-Bn groups, good for sensitive substrates.[4][10][11]Requires the use of a fluorinated solvent.
Nucleophilic Displacement 2-Mercaptoethanol (B42355), K₃PO₄ in DMAcTolerates functional groups sensitive to reduction or strong acids.[4][5][6][7]May require elevated temperatures.

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂
  • Dissolution: Dissolve the Cbz-protected amine (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).[1]

  • Catalyst Addition: Carefully add 5-10% (w/w) of 10% Pd/C catalyst to the solution.[2]

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere, typically by evacuating and backfilling with hydrogen gas three times. A hydrogen-filled balloon is often sufficient for atmospheric pressure reactions.[2]

  • Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.[2]

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 2: Acidic Cleavage using AlCl₃ in HFIP
  • Reaction Setup: To a solution of the N-Cbz-protected amine (1.0 equiv) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), add aluminum chloride (AlCl₃) (3.0 equiv) at room temperature.[10]

  • Reaction: Stir the suspension at room temperature for 2 to 16 hours.[10]

  • Monitoring: Monitor the reaction by TLC or UPLC-MS.[10]

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane (B109758) (CH₂Cl₂).[10]

  • Isolation: Perform an aqueous work-up and extract the product. The organic layer is then dried and concentrated to yield the desired amine.[10]

Protocol 3: Nucleophilic Displacement using 2-Mercaptoethanol
  • Reaction Setup: In a reaction vessel, combine the Cbz-protected amine (1.0 equiv), potassium phosphate (B84403) (K₃PO₄) (4.0 equiv), and 2-mercaptoethanol (2.0 equiv) in N,N-dimethylacetamide (DMAc).[7]

  • Reaction: Heat the mixture to 75 °C and stir for 24 hours.[5][6][7]

  • Monitoring: Monitor the progress of the reaction by a suitable chromatographic method.

  • Work-up and Isolation: After completion, cool the reaction mixture and perform a standard aqueous work-up to isolate the deprotected amine.[7]

Mandatory Visualizations

Deprotection_Decision_Tree Start Start: Cbz Deprotection Required Reducible_Groups Are other reducible groups present (e.g., alkenes, alkynes, nitro)? Start->Reducible_Groups Acid_Labile_Groups Are other acid-labile groups present (e.g., Boc)? Reducible_Groups->Acid_Labile_Groups No Transfer_Hydrogenation Consider Transfer Hydrogenation (e.g., Ammonium Formate, Pd/C) Reducible_Groups->Transfer_Hydrogenation Yes Hydrogenolysis Catalytic Hydrogenolysis (H2, Pd/C) Acid_Labile_Groups->Hydrogenolysis No Mild_Acid Use Mild Acidic Conditions (e.g., AlCl3/HFIP) Acid_Labile_Groups->Mild_Acid Yes Transfer_Hydrogenation->Acid_Labile_Groups Nucleophilic_Displacement Nucleophilic Displacement (e.g., 2-Mercaptoethanol) Transfer_Hydrogenation->Nucleophilic_Displacement If still incompatible Acidic_Cleavage Acidic Cleavage (e.g., HBr/AcOH, AlCl3/HFIP) Mild_Acid->Nucleophilic_Displacement If still incompatible

Caption: Decision tree for selecting a Cbz deprotection method.

Troubleshooting_Workflow Start Incomplete Hydrogenolysis Check_Catalyst 1. Use Fresh Pd/C Catalyst Start->Check_Catalyst Check_Solubility 2. Check Substrate Solubility Check_Catalyst->Check_Solubility Still incomplete Check_Poisoning 3. Suspect Catalyst Poisoning? Check_Solubility->Check_Poisoning Still incomplete Increase_Loading Increase Catalyst Loading Check_Poisoning->Increase_Loading Yes Add_Acid 4. Add Acetic Acid to Reaction Check_Poisoning->Add_Acid No Increase_Loading->Add_Acid Success Reaction Complete Add_Acid->Success Problem Solved Alternative_Method Consider Alternative Deprotection Method Add_Acid->Alternative_Method Still incomplete Hydrogenolysis_Mechanism cluster_reaction Cbz Deprotection via Hydrogenolysis Cbz_Amine R-NH-Cbz Carbamic_Acid [R-NH-COOH] (Unstable Intermediate) Cbz_Amine->Carbamic_Acid + H2, Pd/C Toluene Toluene Deprotected_Amine R-NH2 Carbamic_Acid->Deprotected_Amine CO2 CO2 Carbamic_Acid->CO2 Decarboxylation

References

Technical Support Center: Enhancing the Solubility of Hydrophobic Protected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of hydrophobic protected peptides. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

Troubleshooting Guide

Problem: My lyophilized hydrophobic peptide will not dissolve in aqueous buffers (e.g., PBS).

Solution:

Hydrophobic peptides, especially those with a high percentage of non-polar amino acids (>50%), often have poor solubility in aqueous solutions.[1][2] The primary reason for this is the formation of secondary structures and aggregation through hydrophobic interactions.[3] It is recommended to use organic solvents for initial dissolution.[1]

Recommended Actions:

  • Initial Solvent Selection: Begin by attempting to dissolve a small test amount of the peptide in an organic solvent.[2] Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its strong solubilizing power. Alternatives include dimethylformamide (DMF), acetonitrile (B52724) (ACN), isopropanol (B130326), or methanol.[4]

  • Stepwise Dilution: Once the peptide is completely dissolved in the organic solvent, slowly add the desired aqueous buffer to the peptide solution drop-by-drop while gently vortexing.[5] This gradual dilution is crucial to prevent the peptide from precipitating.

  • Sonication: If you observe particulate matter, brief sonication in an ice bath can help to break up aggregates and facilitate dissolution.[1] Use short bursts to avoid excessive heating, which could degrade the peptide.

Problem: My peptide dissolves in the organic solvent but precipitates when I add my aqueous buffer.

Solution:

This is a common issue that occurs when the final concentration of the organic solvent is too low to maintain the peptide's solubility in the aqueous environment.

Recommended Actions:

  • Adjust Final Organic Solvent Concentration: You may need to increase the percentage of the organic co-solvent in your final solution. However, be mindful of the tolerance of your downstream assays to these solvents, as high concentrations can be cytotoxic or interfere with experimental results.[4] For many cell-based assays, the final DMSO concentration should not exceed 1% (v/v).[6]

  • Use Chaotropic Agents: For peptides that are highly prone to aggregation, the use of chaotropic agents such as 6 M guanidine (B92328) hydrochloride (GdnHCl) or 8 M urea (B33335) can be effective.[4] These agents disrupt the hydrogen-bonding networks that contribute to aggregation.[4] Note that these are denaturing agents and may interfere with biological assays.

  • pH Adjustment: The solubility of a peptide is lowest at its isoelectric point (pI). Adjusting the pH of the aqueous buffer to be at least 2 units away from the pI can significantly increase solubility.[7] For peptides with a net positive charge (basic), an acidic buffer (e.g., containing 10-25% acetic acid) can be used.[5][8] For peptides with a net negative charge (acidic), a basic buffer (e.g., 0.1 M ammonium (B1175870) bicarbonate) is recommended.[5][8]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when trying to dissolve a new hydrophobic peptide?

Always start by analyzing the peptide's amino acid sequence to predict its properties.[2][4] Calculate the net charge at a neutral pH to determine if it is acidic, basic, or neutral.[9] For peptides with over 50% hydrophobic residues, it is highly likely that an organic solvent will be required for initial dissolution.[1] It is also prudent to test the solubility on a small aliquot of the peptide before attempting to dissolve the entire sample.[4]

Q2: Which organic solvent is the best choice for my hydrophobic peptide?

DMSO is the most commonly recommended organic solvent due to its excellent ability to dissolve a wide range of hydrophobic peptides.[4] However, if your peptide contains cysteine (Cys) or methionine (Met) residues, DMSO should be avoided as it can oxidize these amino acids.[1][5] In such cases, DMF is a suitable alternative.[1] Acetonitrile (ACN) and isopropanol are also effective co-solvents.[4]

Q3: How can I determine the optimal pH for dissolving my peptide?

First, calculate the theoretical isoelectric point (pI) of your peptide. The peptide will be most soluble at pH values that are far from its pI. If your peptide is basic (net positive charge at pH 7), its solubility will be enhanced in acidic conditions (pH < pI). Conversely, if your peptide is acidic (net negative charge at pH 7), it will be more soluble in basic conditions (pH > pI).[7] It is recommended to test solubility in a small range of pH values to determine the optimal condition.[6]

Q4: Can I use sonication or heat to help dissolve my peptide?

Yes, both methods can be helpful, but they should be used with caution. Sonication can aid in breaking up small aggregates, but prolonged exposure can generate heat.[1] Gentle warming (e.g., to 40°C) can also increase the rate of dissolution for some peptides.[7] However, excessive heat can cause peptide degradation. It is advisable to use these methods in short intervals and monitor the solution.

Q5: What are chaotropic agents and when should I use them?

Chaotropic agents, such as guanidine hydrochloride and urea, are substances that disrupt the structure of water and reduce the stability of macromolecules, thereby interfering with non-covalent forces like hydrogen bonds and hydrophobic effects.[4] They are particularly useful for solubilizing highly aggregated or "gelling" peptides.[4] You should consider using them when other methods, such as organic solvents and pH adjustments, have failed. Be aware that they are denaturing agents and may not be compatible with all downstream applications.[2]

Data Presentation

Table 1: Properties of Common Organic Solvents for Hydrophobic Peptide Dissolution
SolventAbbreviationPropertiesSpecial Considerations
Dimethyl SulfoxideDMSOStrong polar aprotic solvent.Can oxidize Cys and Met residues.[1][5] Generally safe for most cell assays at <1% (v/v).[4][6]
DimethylformamideDMFPolar aprotic solvent.Good alternative to DMSO for oxidation-sensitive peptides.[1]
AcetonitrileACNPolar aprotic solvent.Commonly used in reversed-phase HPLC for peptide purification.[4]
IsopropanolIPAPolar protic solvent.Can be effective for some hydrophobic peptides.[4]
Table 2: Recommended Concentrations of Chaotropic Agents
Chaotropic AgentRecommended ConcentrationUse Case
Guanidine Hydrochloride (GdnHCl)6 MFor highly aggregated or "gelling" peptides.[4]
Urea8 MFor peptides that form extensive hydrogen-bonding networks.[4]
Table 3: Quantitative Solubility Data for Model Hydrophobic Peptides
PeptideSolvent/ConditionReported SolubilityReference
Amyloid β-protein (1-40)PBS, pH > 7.2up to 16 mg/mL[10]
Amyloid β-protein (1-40)Deionized Waterup to 20 mg/mL[10]
Amyloid β-protein (1-40)PBS, pH < 7.0Insoluble[10]
A8K (model amphiphilic peptide)Water~1 mM[11]
A8K (model amphiphilic peptide)Methanol~10 µM[11]
A8K (model amphiphilic peptide)DMF~10 µM[11]
A10K (model amphiphilic peptide)Water, Methanol, DMF~7 µM[11]

Experimental Protocols

Protocol 1: Solubilization of a Hydrophobic Peptide using DMSO
  • Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial. Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Initial Dissolution: Add a small volume of pure DMSO to the lyophilized peptide to create a concentrated stock solution (e.g., 1-2 mg/mL).[12] Vortex or sonicate briefly if necessary to ensure the peptide is completely dissolved. The solution should be clear.

  • Aqueous Dilution: While gently vortexing, slowly add your desired aqueous buffer (e.g., PBS) to the concentrated peptide stock solution in a dropwise manner.

  • Observation: Monitor the solution for any signs of precipitation. If the solution becomes cloudy, it may indicate that the solubility limit has been reached.[7]

  • Final Concentration: Continue the dropwise addition of the aqueous buffer until the desired final peptide concentration is achieved. Ensure the final concentration of DMSO is compatible with your downstream application.

  • Storage: Aliquot the peptide solution and store at -20°C or -80°C for long-term stability.[2] Avoid repeated freeze-thaw cycles.[12]

Protocol 2: pH Adjustment for Solubilization of a Charged Hydrophobic Peptide
  • Determine Peptide Charge: Calculate the net charge of your peptide at pH 7.

    • Acidic Peptide (Net Negative Charge):

      • Attempt to dissolve the peptide in sterile, distilled water.

      • If it is insoluble, add a small amount of a basic solution, such as 0.1 M ammonium bicarbonate, and vortex.[5][8]

      • Once dissolved, dilute with your desired buffer.

    • Basic Peptide (Net Positive Charge):

      • Attempt to dissolve the peptide in sterile, distilled water.

      • If it is insoluble, add a small amount of an acidic solution, such as 10-25% acetic acid, and vortex.[4][9]

      • Once dissolved, dilute with your desired buffer.

  • Final pH Adjustment: After dissolution, you may need to adjust the final pH of the solution to match your experimental requirements. Do this carefully to avoid precipitation.

  • Storage: Aliquot and store the solution as described in Protocol 1.

Visualizations

Peptide_Solubility_Workflow start Start: Lyophilized Hydrophobic Peptide analyze Analyze Sequence: - % Hydrophobic AA - Net Charge at pH 7 start->analyze decision1 >50% Hydrophobic or Neutral Charge? analyze->decision1 charged_path Charged Peptide (<50% Hydrophobic) decision1->charged_path No hydrophobic_path Hydrophobic/Neutral Peptide decision1->hydrophobic_path Yes dissolve_water Try Dissolving in Sterile Water charged_path->dissolve_water use_organic Dissolve in minimal Organic Solvent (e.g., DMSO, DMF) hydrophobic_path->use_organic decision2 Soluble? dissolve_water->decision2 adjust_ph Adjust pH (Acidic for Basic Peptide, Basic for Acidic Peptide) decision2->adjust_ph No end_soluble Peptide Solubilized decision2->end_soluble Yes decision3 Soluble? adjust_ph->decision3 slow_dilution Slowly add aqueous buffer dropwise use_organic->slow_dilution slow_dilution->decision3 use_chaotropes Consider Chaotropic Agents (6M GdnHCl or 8M Urea) decision3->use_chaotropes No decision3->end_soluble Yes end_insoluble Consult Technical Support for further strategies use_chaotropes->end_insoluble

Caption: A decision-making workflow for solubilizing hydrophobic peptides.

Gradual_Dilution_Process start Completely Dissolve Peptide in 100% Organic Solvent (e.g., DMSO) step1 Place Peptide Solution on a Vortex Mixer (Gentle Setting) start->step1 step2 Add Aqueous Buffer Drop-by-Drop step1->step2 step3 Visually Monitor for Precipitation step2->step3 decision Is Solution Clear? step3->decision end Continue Dilution to Final Concentration decision->end Yes stop Stop Dilution. Solubility Limit Reached. decision->stop No

Caption: The process of gradual dilution to prevent peptide precipitation.

References

Technical Support Center: Troubleshooting Incomplete Benzyl Deprotection of Glutamic Acid Side Chains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the removal of the benzyl (B1604629) (Bzl) protecting group from the side chain of glutamic acid (Glu) residues in peptides and other molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete removal of the benzyl protecting group from a glutamic acid side chain?

Incomplete deprotection of the Glu(OBzl) side chain can stem from several factors:

  • Catalyst Inactivity or Poisoning: In catalytic hydrogenation, the palladium catalyst (e.g., Pd/C) can be deactivated by sulfur-containing residues (cysteine, methionine), impurities, or by the product amine itself.[1][2]

  • Insufficient Reaction Time or Harshness of Reagents: The deprotection reaction may not have been allowed to proceed to completion. For acid-catalyzed cleavage, the acid may not be strong enough or used in sufficient concentration.

  • Steric Hindrance: The accessibility of the benzyl group to the catalyst surface or acidic reagent can be limited by the surrounding peptide sequence or the overall conformation of the molecule.[3]

  • Aggregation: The peptide may aggregate on the solid-phase support or in solution, preventing efficient access of the reagents to the protecting group.[4]

  • Mass Transfer Limitations: In heterogeneous catalysis, inadequate stirring can lead to poor contact between the substrate and the catalyst.[3]

Q2: What are the primary methods for removing the benzyl protecting group from the glutamic acid side chain?

The two most common methods are:

  • Catalytic Hydrogenation: This involves the use of a palladium catalyst, typically on a carbon support (Pd/C), with a source of hydrogen. This can be gaseous hydrogen (H₂) or a hydrogen donor in a process called catalytic transfer hydrogenation (e.g., formic acid, ammonium (B1175870) formate).[5][6][7][8] This method is generally considered mild.

  • Acidolysis: This method employs strong acids to cleave the benzyl ester. Common reagents include trifluoroacetic acid (TFA), hydrogen bromide (HBr) in acetic acid, and liquid hydrogen fluoride (B91410) (HF).[9][10] These conditions are harsher and can lead to more side reactions.

Q3: What are some common side reactions observed during the deprotection of Glu(OBzl)?

Several side reactions can occur, leading to impurities in the final product:

  • Pyroglutamate (B8496135) Formation: The N-terminal glutamic acid can undergo intramolecular cyclization to form a pyroglutamate residue, especially under acidic conditions.[11][12][13][14][15][16]

  • Acylium Ion Formation: Under strong acidic conditions (e.g., HF), the glutamic acid side chain can form a reactive acylium ion. This can lead to cyclization or reaction with scavengers.[16]

  • Alkylation of Tryptophan: Tryptophan residues are susceptible to alkylation by carbocations generated during acid-catalyzed deprotection.

  • Aspartimide Formation: If aspartic acid is also present in the sequence, it can form a cyclic aspartimide, particularly under acidic or basic conditions.[4]

Troubleshooting Guide

Issue 1: Incomplete Deprotection with Catalytic Hydrogenation
Possible Cause Troubleshooting Steps
Catalyst Poisoning Increase Catalyst Loading: Gradually increase the amount of Pd/C. • Use a More Robust Catalyst: Pearlman's catalyst (Pd(OH)₂/C) can sometimes be more effective. • Additive for Amine-Containing Substrates: For substrates with basic nitrogen atoms, adding a mild acid like acetic acid can prevent catalyst inhibition.[3] • Alternative Method: If sulfur-containing residues are present, consider an alternative deprotection method like acidolysis or using TMSI.[2]
Poor Catalyst Quality Use Fresh Catalyst: Ensure the Pd/C is from a fresh, unopened container. • Verify Catalyst Activity: Test the catalyst on a simple, known substrate.
Mass Transfer Limitations Increase Stirring/Agitation: Ensure vigorous stirring to keep the catalyst suspended.[3] • Increase Hydrogen Pressure: If using H₂ gas, increasing the pressure can enhance the reaction rate.[3]
Steric Hindrance Increase Reaction Temperature and/or Pressure: This can help overcome steric barriers.[3] • Switch to a Different Method: Acidic cleavage may be more effective for sterically hindered substrates.
Issue 2: Incomplete Deprotection with Acidolysis (TFA, HBr/AcOH)
Possible Cause Troubleshooting Steps
Insufficient Acid Strength or Concentration Increase Reaction Time: Monitor the reaction by HPLC and extend the time as needed.[17] • Increase TFA Concentration: Ensure the TFA is of high purity and not diluted.
Ineffective Scavengers Optimize Scavenger Cocktail: For acid-sensitive residues like Trp, Cys, or Met, use an appropriate scavenger cocktail (e.g., with triisopropylsilane (B1312306) (TIS), water, 1,2-ethanedithiol (B43112) (EDT)).[17][18][19]
Aggregation Use Chaotropic Agents: In some cases, adding chaotropic salts can disrupt aggregation.[4] • Modify Synthesis Strategy: For solid-phase synthesis, using a different resin or incorporating pseudoprolines can help prevent aggregation.[4]

Quantitative Data Summary

The following table summarizes common conditions for the deprotection of the benzyl group from the glutamic acid side chain. Please note that optimal conditions can vary depending on the specific substrate.

Deprotection MethodReagents & CatalystSolventTemperatureTimeYieldNotes
Catalytic Hydrogenation H₂ (balloon), 10% Pd/C (10 mol%)Methanol (B129727), Ethanol, or Ethyl AcetateRoom Temp.1-24 hHighStandard and mild conditions.[3]
Catalytic Transfer Hydrogenation Formic Acid, Palladium Black4.4% Formic Acid in MethanolRoom Temp.5-10 minHighRapid deprotection.[20]
Catalytic Transfer Hydrogenation Ammonium Formate, 10% Pd/CMethanolReflux< 10 min76-95%Neutral conditions, provides the free amine directly.[7][8]
Acidolysis 30% HBr in Acetic Acid, Pentamethylbenzene, Thioanisole, TFAAcetic Acid/TFARoom Temp.60-90 minGoodEffective for cleavage from MBHA resin.
Acidolysis TFA, Scavengers (e.g., TIS, H₂O)DCM (optional)Room Temp.1.5-4 hVariableCommon for solid-phase peptide synthesis; scavenger choice is critical.[17][21][22]
Alternative Method Trimethylsilyl Iodide (TMSI)Chloroform or Acetonitrile (B52724)Room Temp.VariableHighCan minimize chain cleavage.[23] Often generated in situ.[24][25]
Alternative Method Nickel Boride (from NiCl₂·6H₂O and NaBH₄)MethanolRoom Temp.5-60 minup to 95%Chemoselective for benzyl esters.[26]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using H₂ Gas
  • Preparation: In a round-bottom flask, dissolve the benzyl-protected substrate in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to a concentration of approximately 0.1 M.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C). The typical catalyst loading is 10 mol% with respect to the substrate.

  • Hydrogenation Setup: Securely attach a hydrogen-filled balloon to the flask.

  • Inerting: Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.

  • Reaction: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected carboxylic acid. Further purification can be performed by crystallization or chromatography if necessary.[3]

Protocol 2: Catalytic Transfer Hydrogenation using Formic Acid
  • Preparation: Dissolve the protected peptide (~200 mg) in 2-10 mL of 4.4% formic acid in methanol.

  • Reaction Setup: In a 25-mL round-bottom flask, add approximately 200 mg of freshly prepared palladium black catalyst and 10 mL of 4.4% formic acid in methanol.

  • Reaction: Add the peptide solution to the flask and stir the mixture continuously under a nitrogen atmosphere.

  • Monitoring: A typical reaction is complete within 5 minutes. Monitor by TLC.

  • Workup: After 10 minutes, filter off the catalyst and wash it with an additional 10 mL of methanol followed by 10 mL of water.

  • Isolation: Combine the filtrate and washes, and remove the solvent by evaporation under reduced pressure at room temperature. The product can then be crystallized from an appropriate solvent.[20]

Protocol 3: Acidolysis using TFA (for Solid-Phase Peptide Synthesis)
  • Resin Preparation: Wash the peptide-resin thoroughly with DMF and then DCM. Dry the resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a reaction vessel (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 1.5 to 4 hours. The optimal time depends on the protecting groups present.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA) and analyze by HPLC and Mass Spectrometry.[17][21][22]

Visualizations

Deprotection_Reaction Glu_OBzl Glu(OBzl) Glu_OH Glu(OH) Glu_OBzl->Glu_OH Cleavage of Benzyl Ester Reagents Deprotection Reagents (e.g., H₂/Pd-C, TFA, HBr/AcOH) Reagents->Glu_OBzl

Caption: Chemical transformation during the deprotection of the Glu(OBzl) side chain.

Troubleshooting_Workflow start Incomplete Benzyl Deprotection check_method Identify Deprotection Method start->check_method hydrogenation Catalytic Hydrogenation check_method->hydrogenation Hydrogenation acidolysis Acidolysis check_method->acidolysis Acidolysis check_catalyst Check Catalyst Activity/ Poisoning hydrogenation->check_catalyst optimize_acid Increase Acid Concentration/ Reaction Time acidolysis->optimize_acid check_conditions Check Reaction Conditions check_catalyst->check_conditions Active increase_catalyst Increase Catalyst Loading/ Use Fresh Catalyst check_catalyst->increase_catalyst Inactive/Poisoned change_method Consider Alternative Method (e.g., Acidolysis, TMSI) check_conditions->change_method Ineffective end Complete Deprotection increase_catalyst->end change_method->end optimize_scavengers Optimize Scavenger Cocktail optimize_acid->optimize_scavengers optimize_scavengers->end

Caption: Troubleshooting workflow for incomplete benzyl deprotection.

References

Technical Support Center: Managing Difficult Sequences with Glycine Repeats during SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with difficult sequences, particularly those containing glycine (B1666218) repeats, during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What makes peptide sequences with glycine repeats "difficult" to synthesize?

While not inherently hydrophobic, sequences with multiple glycine residues can be challenging due to their conformational flexibility. This flexibility can lead to the formation of strong inter- and intra-chain hydrogen bonding, resulting in the formation of stable secondary structures like β-sheets on the solid support.[1][2] This phenomenon, known as on-resin aggregation, physically obstructs reactive sites, leading to incomplete deprotection and coupling reactions.[2][3][4][5] The result is a higher incidence of deletion and truncation sequences, leading to low purity and yield of the target peptide.[1][6]

Q2: How can I identify if my glycine-rich peptide is aggregating on the resin?

Several signs can indicate on-resin aggregation:

  • Failed or incomplete coupling: A positive Kaiser test (blue beads) after a coupling step indicates the presence of unreacted free amines.[6]

  • Slow or incomplete Fmoc deprotection: This can be monitored using UV-Vis analysis of the piperidine-dibenzofulvene adduct during automated synthesis.[1][7]

  • Physical changes in the resin: The resin may fail to swell properly, or it may clump together.[3]

  • Mass spectrometry (MS) analysis of the crude product: The presence of significant deletion sequences (missing amino acids) is a strong indicator of aggregation-related synthesis problems.[6]

Q3: What are the primary strategies to manage aggregation in sequences with glycine repeats?

There are three main categories of strategies to combat on-resin aggregation:

  • Modification of Synthesis Conditions: This involves altering the chemical and physical environment of the synthesis to disrupt hydrogen bonding.[3][4]

  • Backbone Modifications: Introducing "kinks" or protecting groups into the peptide backbone can physically prevent the formation of secondary structures.[3][8]

  • Changing the Solid Support: Utilizing a resin with different properties can improve solvation and reduce aggregation.[3]

Troubleshooting Guide

This guide provides specific solutions for common problems encountered during the synthesis of peptides with glycine repeats.

Symptom Potential Cause Suggested Solution(s)
Positive Kaiser test after coupling Incomplete coupling due to aggregation.1. Double couple: Repeat the coupling step with fresh reagents.[4][9] 2. Increase reaction time: Allow the coupling reaction to proceed for a longer duration.[4] 3. Use a stronger coupling reagent: Switch to a more efficient activating agent like HATU, HCTU, or COMU.[10][11] 4. Incorporate a chaotropic salt wash: Before coupling, wash the resin with a solution of LiCl or NaClO₄ to disrupt secondary structures.[4][12]
Incomplete Fmoc deprotection Aggregation is preventing the deprotection reagent from accessing the N-terminus.1. Use a stronger deprotection cocktail: A solution containing DBU in addition to piperidine (B6355638) can be more effective.[3] 2. Increase deprotection time or temperature: Prolonging the deprotection step or gently heating the reaction can improve Fmoc removal. 3. Utilize microwave-assisted synthesis: Microwave energy can help to break up aggregates and accelerate both deprotection and coupling steps.[3][12]
Low purity and yield of the final peptide Accumulation of deletion and truncated sequences throughout the synthesis.1. Introduce backbone modifications: For sequences with repeating Gly-Gly motifs, consider using Fmoc-Gly-(Dmb)Gly-OH dipeptides. The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen prevents hydrogen bonding and is removed during the final TFA cleavage.[4][13] 2. Incorporate pseudoproline dipeptides: If the glycine repeat is adjacent to a Ser or Thr, using an Fmoc-Xaa-Yaa(ψPro)-OH dipeptide can introduce a "kink" that disrupts β-sheet formation.[8][14] 3. Change the resin: Switch to a low-substitution resin or a resin with a polyethylene (B3416737) glycol (PEG) linker (e.g., TentaGel) to improve solvation of the growing peptide chain.[3]

Experimental Protocols

Protocol 1: Chaotropic Salt Wash for Disrupting On-Resin Aggregation

This protocol describes the use of a chaotropic salt solution to break up secondary structures prior to a difficult coupling step.[12]

Materials:

  • Peptide-resin exhibiting signs of aggregation

  • N,N-Dimethylformamide (DMF)

  • 0.8 M Lithium Chloride (LiCl) or Sodium Perchlorate (NaClO₄) in DMF

Procedure:

  • Following the standard Fmoc deprotection and subsequent DMF washes, drain the reaction vessel.

  • Add the 0.8 M chaotropic salt solution to the resin.

  • Agitate the resin for 1-2 minutes.

  • Drain the reaction vessel and repeat the chaotropic salt wash one more time.

  • Thoroughly wash the resin with DMF (at least 5 times for 1 minute each) to completely remove the chaotropic salt.

  • Proceed with the standard amino acid coupling protocol.

Protocol 2: Manual Coupling of an Fmoc-Ala-(Dmb)Gly-OH Dipeptide

This protocol outlines the incorporation of a Dmb-protected dipeptide to prevent aggregation in a sequence containing an Ala-Gly motif.[4][13]

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-Ala-(Dmb)Gly-OH (2 equivalents relative to resin loading)

  • HATU (1.95 equivalents)

  • DIPEA (3 equivalents)

  • DMF or NMP

Procedure:

  • In a separate vessel, dissolve the Fmoc-Ala-(Dmb)Gly-OH and HATU in a minimal amount of DMF or NMP.

  • Add the DIPEA to the solution and mix thoroughly.

  • Immediately add the activation mixture to the deprotected peptide-resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • Perform a colorimetric test (e.g., TNBS test) to confirm the completion of the coupling. If the reaction is incomplete, extend the coupling time or repeat the coupling with fresh reagents.

  • Once the coupling is complete, wash the resin thoroughly with DMF (3 times for 1 minute each) before proceeding to the next Fmoc deprotection step.

Visualizations

Troubleshooting_Workflow cluster_synthesis SPPS Cycle cluster_monitoring Monitoring cluster_troubleshooting Troubleshooting Strategies Start Start Synthesis Cycle Deprotection Fmoc Deprotection Start->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling UVMonitoring UV Monitoring (Automated) Deprotection->UVMonitoring Wash Wash Coupling->Wash KaiserTest Kaiser Test / TNBS Test Wash->KaiserTest After Coupling IncompleteCoupling Incomplete Coupling? KaiserTest->IncompleteCoupling IncompleteDeprotection Incomplete Deprotection? UVMonitoring->IncompleteDeprotection IncompleteCoupling->Wash No DoubleCouple Double Couple / Increase Time IncompleteCoupling->DoubleCouple Yes StrongerReagent Use Stronger Coupling Reagent IncompleteCoupling->StrongerReagent Yes ChaotropicSalt Chaotropic Salt Wash IncompleteCoupling->ChaotropicSalt Yes IncompleteDeprotection->Coupling No BackboneMod Incorporate Dmb-Gly or Pseudoproline IncompleteDeprotection->BackboneMod Persistent Issue Microwave Use Microwave Synthesis IncompleteDeprotection->Microwave Yes DoubleCouple->Wash StrongerReagent->Wash ChaotropicSalt->Coupling BackboneMod->Start Resynthesize Microwave->Deprotection

Caption: Troubleshooting workflow for managing difficult sequences in SPPS.

Aggregation_Mitigation_Strategies cluster_synthesis_mods Synthesis Condition Modifications cluster_backbone_mods Backbone Modifications cluster_resin_mods Solid Support Modifications Aggregation On-Resin Aggregation (Glycine Repeats) HigherTemp Higher Temperature Aggregation->HigherTemp Microwave Microwave Energy Aggregation->Microwave ChaotropicSalts Chaotropic Salts (LiCl, NaClO₄) Aggregation->ChaotropicSalts SpecialSolvents Special Solvents ('Magic Mixture') Aggregation->SpecialSolvents DmbGly Dmb/Hmb-Gly Derivatives Aggregation->DmbGly PseudoPro Pseudoproline Dipeptides Aggregation->PseudoPro LowSubResin Low Substitution Resin Aggregation->LowSubResin PEGResin PEG-based Resins (e.g., TentaGel) Aggregation->PEGResin

Caption: Strategies for mitigating on-resin aggregation of glycine-rich peptides.

References

Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized this compound powder?

For long-term storage, the lyophilized powder should be kept at -20°C.[1][2][3] Some suppliers suggest that storage at this temperature can maintain stability for up to three years.[2] To prevent degradation from moisture, it is crucial to store the peptide in a tightly sealed container, preferably in a desiccator.[4][5] Before opening the container, always allow it to equilibrate to room temperature to avoid condensation of atmospheric moisture onto the peptide.[6]

Q2: What is the recommended way to prepare a stock solution of this peptide?

To prepare a stock solution, it is advisable to use a sterile, appropriate buffer. For peptides with acidic residues, a slightly acidic pH of 5-6 is often recommended for storage in solution.[7] Dissolve the peptide in a suitable solvent, which may require sonication for complete dissolution. Once dissolved, the stock solution should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles.[4]

Q3: How should I store the peptide once it is in solution?

For optimal stability, peptide solutions should be stored at -80°C.[2] Storing solutions at this temperature can preserve the peptide for up to one year.[2] It is highly recommended to avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[4] Aliquoting the stock solution into working volumes is a critical step to maintain the integrity of the peptide over time.[5]

Q4: What are the potential degradation pathways for this peptide?

While this compound does not contain highly susceptible residues like Cysteine or Methionine, general peptide degradation pathways should be considered. These include:

  • Hydrolysis: Cleavage of the peptide bonds can occur, especially at acidic or alkaline pH.[8][9]

  • Aggregation: Peptides can form non-covalent aggregates, which may lead to precipitation and loss of activity.[9]

  • Oxidation: Although less likely for this specific sequence, oxidation can be a concern for many peptides, particularly if exposed to air for extended periods.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Loss of biological activity Peptide degradation due to improper storage or handling.- Ensure the peptide has been stored at the recommended temperature (-20°C for lyophilized powder, -80°C for solutions).- Avoid multiple freeze-thaw cycles by using aliquots.- Check the pH of your stock solution; extreme pH values can accelerate degradation.
Unexpected peaks in HPLC analysis Presence of degradation products or impurities.- Analyze a freshly prepared solution of the peptide as a control.- Consider potential degradation pathways such as hydrolysis, which would result in smaller peptide fragments.- Ensure the purity of the solvents used for both dissolving the peptide and for the HPLC mobile phase.
Peptide will not dissolve The chosen solvent is not appropriate for the peptide's properties.- Sonication may help to dissolve the peptide.- If the peptide is acidic, a small amount of a basic buffer like 0.1 M ammonium (B1175870) bicarbonate can be added to aid dissolution.- For hydrophobic peptides, a small amount of an organic solvent such as DMSO or DMF may be necessary before diluting with an aqueous buffer.

Data Summary

Recommended Storage Conditions
Form Temperature Duration Key Considerations
Lyophilized Powder-20°CUp to 3 years[2]Store in a tightly sealed container in a desiccator. Protect from light.[1][4]
In Solution-80°CUp to 1 year[2]Aliquot to avoid freeze-thaw cycles. Use a sterile buffer, potentially at a slightly acidic pH.[4][7]

Experimental Protocols

General Protocol for Assessing Peptide Stability via HPLC

This protocol provides a general framework for evaluating the stability of this compound under specific experimental conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of the lyophilized peptide.

    • Dissolve the peptide in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a known concentration.

    • Filter the solution through a 0.22 µm filter to remove any particulates.

  • Incubation:

    • Aliquot the stock solution into several vials.

    • Incubate the vials at the desired temperature(s) (e.g., 4°C, 25°C, 37°C).

    • At specified time points (e.g., 0, 24, 48, 72 hours), remove one vial from each temperature.

  • HPLC Analysis:

    • Analyze the samples by reverse-phase HPLC (RP-HPLC).

    • Use a C18 column and a suitable gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid.

    • Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of the remaining peptide at each time point relative to the initial time point (t=0).

    • Plot the percentage of remaining peptide versus time to determine the degradation rate.

Visual Guides

Peptide_Handling_Workflow cluster_storage Storage cluster_preparation Solution Preparation cluster_use Experimental Use Lyophilized Receive Lyophilized Peptide Store_Lyophilized Store at -20°C in Desiccator Lyophilized->Store_Lyophilized Equilibrate Equilibrate to Room Temp Store_Lyophilized->Equilibrate Before Use Dissolve Dissolve in Sterile Buffer Equilibrate->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store_Solution Store Aliquots at -80°C Aliquot->Store_Solution Use Use in Experiment Store_Solution->Use

Caption: Recommended workflow for handling and storing this compound.

Peptide_Degradation_Pathways cluster_degradation Potential Degradation Peptide Intact Peptide This compound Hydrolysis Hydrolysis (Peptide Bond Cleavage) Peptide->Hydrolysis pH, Temp Aggregation Aggregation (Non-covalent) Peptide->Aggregation Concentration, Temp Oxidation Oxidation (Less Common for this Sequence) Peptide->Oxidation Exposure to Air

Caption: Potential degradation pathways for peptide-based molecules.

Troubleshooting_Logic Start Problem Encountered (e.g., Loss of Activity) Check_Storage Review Storage Conditions Start->Check_Storage Check_Handling Review Handling Procedures Start->Check_Handling Check_Purity Assess Purity (e.g., HPLC) Start->Check_Purity Storage_OK Storage Correct? Check_Storage->Storage_OK Handling_OK Handling Correct? Check_Handling->Handling_OK Purity_OK Purity Acceptable? Check_Purity->Purity_OK Storage_OK->Handling_OK Yes Solution_Storage Adjust Storage (e.g., Temp, Aliquoting) Storage_OK->Solution_Storage No Handling_OK->Purity_OK Yes Solution_Handling Refine Handling (e.g., Avoid Freeze-Thaw) Handling_OK->Solution_Handling No Solution_Purity Consider New Stock Purity_OK->Solution_Purity No

Caption: A logical troubleshooting guide for common peptide-related issues.

References

Technical Support Center: Troubleshooting Unexpected Byproducts in Mass Spectrometry of Protected Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and troubleshooting unexpected byproducts encountered during the mass spectrometric analysis of protected peptides.

Frequently Asked Questions (FAQs)

Q1: I see a peak with a mass of +16 Da relative to my expected peptide. What is it?

A1: A mass increase of +16 Da is most commonly the result of oxidation. Methionine (Met) is particularly susceptible to oxidation, forming methionine sulfoxide. Cysteine (Cys) and Tryptophan (Trp) residues can also be oxidized.[1] This can occur during synthesis, cleavage, storage, or even during the electrospray ionization (ESI) process itself. To confirm, perform MS/MS sequencing on the modified peptide; the +16 Da mass shift will be localized to the fragment ions containing the oxidized residue.[1]

Q2: My mass spectrum shows a loss of 18 Da from my target peptide. What could be the cause?

A2: A mass loss of -18 Da often indicates the formation of a pyroglutamate (B8496135) (pGlu) from an N-terminal glutamine (Gln) residue. This can also happen with N-terminal glutamic acid (Glu) under acidic conditions. Another possibility is the dehydration (loss of a water molecule) of Serine (Ser) or Threonine (Thr) residues, which can be an artifact of the mass spectrometry analysis.

Q3: I observe peaks corresponding to the loss of my protecting groups. Is this normal?

A3: Loss of protecting groups can occur during mass spectrometry analysis, particularly with softer ionization techniques like ESI, and is often referred to as in-source decay or fragmentation. The lability of the protecting group and the instrument settings (e.g., cone voltage) will influence the extent of this fragmentation. For example, the Boc group is known to be thermally labile and can be lost even at temperatures around 100°C or in the presence of trace amounts of acid, such as TFA in the mobile phase.

Q4: My mass spectrum is complicated by multiple sodium (+22 Da) and potassium (+38 Da) adducts. How can I minimize these?

A4: Alkali metal adducts are a common occurrence in ESI-MS.[1][2] Their formation can be minimized by:

  • Using high-purity solvents and reagents (LC-MS grade).

  • Avoiding glassware, as it can be a source of sodium and potassium ions. Use plastic vials and containers where possible.

  • Including a desalting step in your sample preparation, for instance, using a C18 ZipTip.[1]

  • Optimizing the mobile phase, for example, by using a volatile ion-pairing agent like formic acid.

Troubleshooting Guide for Unexpected Byproducts

Step 1: Systematic Analysis of the Mass Spectrum

The first step in troubleshooting is a thorough analysis of your mass spectrum to categorize the unexpected peaks.

Experimental Protocol: Initial Mass Spectrum Analysis

  • Acquire a High-Resolution Mass Spectrum: Obtain a high-resolution mass spectrum of your crude or purified peptide to accurately determine the mass-to-charge ratio (m/z) of the parent ion and any byproducts.

  • Identify the Target Peptide: Locate the peak corresponding to the expected monoisotopic mass of your fully protected peptide.

  • Calculate Mass Differences (Δm): For each unexpected peak, calculate the mass difference between its m/z and the m/z of your target peptide.

  • Consult the Mass Shift Table: Compare these calculated mass differences to the table of common byproducts below to generate initial hypotheses about their identities.[1]

Table 1: Common Mass Shifts Observed in Mass Spectrometry of Peptides

Mass Shift (Δm)Possible CauseAmino Acids AffectedNotes
+16 DaOxidationMet, Cys, TrpA very common modification that can occur at various stages.[1]
-18 DaPyroglutamate formationN-terminal Gln, GluCan occur during synthesis or in acidic conditions.
-18 DaDehydrationSer, ThrOften an in-source fragmentation artifact.
+22 DaSodium AdductAnyCommon in ESI-MS.[1][2]
+38 DaPotassium AdductAnyCommon in ESI-MS.[2]
+42 DaAcetylationN-terminus, LysCan occur if acetic acid is used during purification.
+57 DaCarbamylationN-terminus, LysCan be caused by urea (B33335) in the sample.
- (variable)Deletion of one or more amino acids-Results in a shorter peptide than the target sequence.
Step 2: Investigating Protecting Group Related Byproducts

Protecting groups are a common source of unexpected peaks, either through incomplete removal during synthesis or fragmentation within the mass spectrometer.

Diagram 1: Troubleshooting Workflow for Unexpected Peaks

troubleshooting_workflow Troubleshooting Workflow for Unexpected Peaks start Unexpected Peak Observed in Mass Spectrum calculate_mass_shift Calculate Mass Shift (Δm) from Target Peptide start->calculate_mass_shift compare_to_table Compare Δm to Common Byproducts Table calculate_mass_shift->compare_to_table protecting_group_loss Is Δm consistent with protecting group loss? compare_to_table->protecting_group_loss synthesis_byproduct Is Δm consistent with synthesis byproduct? protecting_group_loss->synthesis_byproduct No optimize_ms Optimize MS Conditions (e.g., lower cone voltage) protecting_group_loss->optimize_ms Yes ms_artifact Is Δm consistent with MS artifact (e.g., adduct)? synthesis_byproduct->ms_artifact No review_synthesis Review Synthesis Protocol (e.g., deprotection steps) synthesis_byproduct->review_synthesis Yes improve_sample_prep Improve Sample Prep (e.g., desalting) ms_artifact->improve_sample_prep Yes lc_msms_analysis Perform LC-MS/MS for Localization ms_artifact->lc_msms_analysis Uncertain optimize_ms->lc_msms_analysis review_synthesis->lc_msms_analysis improve_sample_prep->lc_msms_analysis end Byproduct Identified lc_msms_analysis->end

Caption: A logical workflow for identifying the source of unexpected peaks.

Table 2: Common Protecting Groups and Their Monoisotopic Mass Shifts

Protecting GroupAbbreviationMass Shift (Δm)Common Fragmentation
tert-ButoxycarbonylBoc+100.0524 DaLoss of isobutylene (B52900) (-56.0626 Da), Loss of CO2 (-43.9898 Da), Loss of entire group (-100.0524 Da)
9-FluorenylmethyloxycarbonylFmoc+222.0681 DaLoss of the fluorenylmethoxy group (-178.0783 Da)
TritylTrt+243.1174 DaStable, but can be lost as a trityl cation.
Pentamethyldihydrobenzofuran-sulfonylPbf+252.1028 DaCan be difficult to remove; may indicate incomplete deprotection.[3]
tert-ButyltBu+56.0626 DaLoss of isobutylene (-56.0626 Da).

Experimental Protocol: Minimizing In-Source Decay of Protecting Groups

If you suspect that protecting groups are fragmenting in the ion source, you can optimize the instrument parameters to favor the intact parent ion.

  • Reduce Cone/Fragmentor Voltage: This is the primary parameter controlling the energy imparted to the ions as they enter the mass spectrometer. Systematically decrease the cone (or fragmentor) voltage in small increments (e.g., 10-20 V) and observe the relative intensity of the parent ion to its fragments.

  • Optimize Source Temperature: High temperatures can promote the fragmentation of labile protecting groups like Boc. If possible, reduce the source temperature while ensuring efficient desolvation.

  • Use a Softer Ionization Mobile Phase: Avoid using trifluoroacetic acid (TFA) in your mobile phase if you are analyzing peptides with acid-labile protecting groups like Boc. Formic acid is a less aggressive alternative.

  • Consider a Different Ionization Technique: If in-source decay remains a significant problem with ESI, consider using a softer ionization method like Matrix-Assisted Laser Desorption/Ionization (MALDI), which often results in less fragmentation.

Step 3: Characterization of Byproducts by LC-MS/MS

For complex mixtures or when the identity of a byproduct is not obvious from its mass alone, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for separation and structural elucidation.

Experimental Protocol: LC-MS/MS Analysis of Protected Peptide Byproducts

  • Sample Preparation:

    • Dissolution: Dissolve the peptide sample in a suitable solvent, such as 0.1% formic acid in water/acetonitrile.

    • Desalting: If necessary, desalt the sample using a C18 solid-phase extraction (SPE) cartridge or tip to remove salts that can interfere with ionization and form adducts.[1]

  • Liquid Chromatography:

    • Column: Use a C18 reversed-phase column suitable for peptide separations.

    • Mobile Phases:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Develop a suitable gradient to separate the target peptide from its byproducts. A shallow gradient is often necessary to resolve species with similar hydrophobicity.

  • Mass Spectrometry:

    • Full Scan (MS1): Acquire full scan mass spectra to identify the m/z values of the eluting peaks.

    • Tandem MS (MS2): Perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to obtain fragmentation spectra for the parent ions of interest. In DDA, the instrument will automatically select the most intense ions from the full scan for fragmentation.

    • Collision Energy: Optimize the collision energy to achieve informative fragmentation patterns.

  • Data Analysis:

    • Sequence Confirmation: For byproduct peaks, analyze the MS/MS spectra to identify fragment ions (b- and y-ions) that can confirm the peptide sequence and pinpoint the location of any modifications or truncations.

    • Comparison to Target Peptide: Compare the fragmentation pattern of a byproduct to that of the target peptide to identify specific changes.

Diagram 2: Experimental Workflow for LC-MS/MS Analysis

lc_msms_workflow LC-MS/MS Analysis Workflow sample_prep Sample Preparation (Dissolution, Desalting) lc_separation LC Separation (C18 Column, Gradient Elution) sample_prep->lc_separation ms_analysis Mass Spectrometry (Full Scan MS1) lc_separation->ms_analysis dda_dia Data-Dependent/Independent Acquisition (MS2) ms_analysis->dda_dia data_analysis Data Analysis (Sequence Confirmation, Fragment Comparison) dda_dia->data_analysis byproduct_id Byproduct Identification and Characterization data_analysis->byproduct_id

Caption: A streamlined workflow for byproduct characterization using LC-MS/MS.

References

Validation & Comparative

Comparative Purity Analysis of Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly by Analytical HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity of Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly, a crucial linker component in the development of Antibody-Drug Conjugates (ADCs), from different suppliers. The purity of such linkers is paramount as impurities can lead to heterogeneous drug products with altered efficacy and safety profiles. This document outlines the analytical HPLC methodology used for purity assessment and presents a comparative dataset for our product against commercially available alternatives.

Introduction to Peptide Purity in ADC Linkers

This compound is a protected peptide linker that, after deprotection and conjugation, plays a role in the stable linkage and subsequent release of cytotoxic payloads from an antibody. The manufacturing of synthetic peptides via methods like Solid-Phase Peptide Synthesis (SPPS) can introduce several types of impurities.[1][2] These can include deletion sequences (where an amino acid is missing), insertion sequences (an extra amino acid), products of incomplete deprotection of side-chain protecting groups, or racemization of amino acids.[1][3] For ADC applications, the precise structure and purity of the linker are critical to ensure a well-defined Drug-to-Antibody Ratio (DAR) and consistent in vivo release mechanisms.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

An established reversed-phase high-performance liquid chromatography (RP-HPLC) method was employed to determine the purity of this compound from our in-house batch and two other commercial suppliers.

Instrumentation:

  • HPLC System: Standard analytical HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: 20% to 80% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

  • Sample Preparation: Samples were dissolved in a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

Comparative Data Analysis

The purity of our product was compared against two other commercially available sources, designated as Competitor A and Competitor B. The results are summarized in the table below. Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Sample ID Main Peak Retention Time (min) Purity (%) Key Impurity Peaks (Retention Time, % Area)
Our Product 15.299.6 14.8 min (0.2%), 16.1 min (0.2%)
Competitor A 15.297.8 14.5 min (1.1%), 15.9 min (0.8%), 16.5 min (0.3%)
Competitor B 15.395.5 13.9 min (2.5%), 14.8 min (1.5%), 16.2 min (0.5%)

Interpretation of Results:

Our product demonstrates the highest purity at 99.6%. The impurities detected are at very low levels. Competitor A shows a respectable purity of 97.8%, but with a significant impurity at 14.5 minutes, which could potentially be a deletion sequence (a more polar species eluting earlier). Competitor B has the lowest purity at 95.5%, with a major impurity at 13.9 minutes, again likely a more polar, truncated peptide. The presence of multiple impurity peaks in the competitor samples suggests potential issues in their synthesis or purification processes.

Workflow for Purity Validation

The logical workflow for the validation of peptide purity is depicted in the diagram below. This process ensures a systematic and reproducible analysis.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing dissolve Dissolve Peptide in Solvent (1 mg/mL) vortex Vortex & Sonicate dissolve->vortex filter Filter through 0.22 µm Syringe Filter vortex->filter inject Inject Sample onto C18 Column filter->inject gradient Run Gradient Elution (20-80% Acetonitrile w/ 0.1% TFA) inject->gradient detect UV Detection at 220 nm gradient->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Main Peak Area) integrate->calculate report Generate Report calculate->report

Caption: Workflow for Analytical HPLC Purity Validation.

Conclusion

The analytical data presented in this guide highlights the superior purity of our this compound product. For applications in ADC development, where linker purity directly impacts the homogeneity and performance of the final bioconjugate, a higher purity starting material is essential. The detailed experimental protocol provided allows for transparent and reproducible verification of these results. We recommend that researchers and developers consider the impact of linker impurities on their ADC programs and select reagents of the highest available quality.

References

A Comparative Guide to Cbz vs. Fmoc Strategies for the Synthesis of Glu(Bn)-Gly-Gly-Gly-Gly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, particularly those with challenging sequences, requires a careful selection of protecting group strategies to ensure high yield and purity. This guide provides an objective comparison of the classical Carbobenzyloxy (Cbz) strategy and the modern 9-fluorenylmethoxycarbonyl (Fmoc) strategy for the synthesis of the pentapeptide Glu(Bn)-Gly-Gly-Gly-Gly. This peptide presents a unique synthetic challenge due to the presence of a poly-glycine sequence, which is known to cause significant aggregation during chain elongation.

At a Glance: Cbz vs. Fmoc for Glu(Bn)-Gly-Gly-Gly-Gly Synthesis

The choice between the Cbz and Fmoc strategies for synthesizing Glu(Bn)-Gly-Gly-Gly-Gly fundamentally comes down to a choice between solution-phase and solid-phase peptide synthesis (SPPS), respectively. Each approach has distinct advantages and disadvantages for this particular sequence.

FeatureCbz Strategy (Solution-Phase)Fmoc Strategy (Solid-Phase)
Primary Method Solution-Phase SynthesisSolid-Phase Peptide Synthesis (SPPS)
Nα-Protection Carbobenzyloxy (Cbz)9-fluorenylmethoxycarbonyl (Fmoc)
Deprotection Hydrogenolysis (e.g., H₂, Pd/C)Base-mediated (e.g., 20% piperidine (B6355638) in DMF)
Purification Required after each coupling stepOnly required for the final crude peptide
Key Advantage Avoids on-resin aggregation issuesAutomation-friendly, faster cycle times
Key Challenge Labor-intensive, potential for low overall yield due to multiple purification stepsOn-resin aggregation of the poly-glycine chain leading to incomplete reactions and difficult purification
Side-Chain Protection Compatible with Benzyl (Bn) for GluOrthogonal to acid-labile side-chain protecting groups like Benzyl (Bn)
Expected Purity Can be high, but dependent on rigorous purification at each stageHighly dependent on the success of aggregation-disrupting techniques
Expected Yield Potentially lower overall yield due to product loss during multiple workupsCan be high if aggregation is effectively managed

Experimental Protocols

Cbz-Based Solution-Phase Synthesis of Glu(Bn)-Gly-Gly-Gly-Gly

This strategy involves the stepwise coupling of Cbz-protected amino acids in solution, with purification of the intermediate peptide at each step.

Step 1: Synthesis of Cbz-Gly-Gly-OH

  • Dissolve Gly-Gly in 1M NaOH and cool to 0-5°C.

  • Add Benzyl chloroformate (Cbz-Cl) dropwise while maintaining the pH at 9-10 with 2M NaOH.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Wash the reaction mixture with ether to remove unreacted Cbz-Cl.

  • Acidify the aqueous layer to pH 2 with cold 1M HCl to precipitate the product.

  • Filter, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethyl acetate/hexane) to yield Cbz-Gly-Gly-OH.

Step 2: Synthesis of Cbz-Gly-Gly-Gly-Gly-OH

  • Couple Cbz-Gly-Gly-OH with H-Gly-Gly-OEt using a suitable coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt) in a solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • After the reaction is complete, filter the dicyclohexylurea (DCU) byproduct.

  • Wash the organic layer with dilute acid, base, and brine.

  • Dry the organic layer and evaporate the solvent.

  • Purify the resulting Cbz-Gly-Gly-Gly-Gly-OEt by column chromatography.

  • Saponify the ethyl ester using LiOH or NaOH in a THF/water mixture.

  • Acidify and extract the product to yield Cbz-Gly-Gly-Gly-Gly-OH.

Step 3: Synthesis of Cbz-Glu(Bn)-Gly-Gly-Gly-Gly-OH

  • Perform a hydrogenolysis reaction on a portion of the Cbz-Gly-Gly-Gly-Gly-OH from the previous step using H₂ and 10% Pd/C in methanol (B129727) to obtain H-Gly-Gly-Gly-Gly-OH.

  • Couple Cbz-Glu(Bn)-OH with H-Gly-Gly-Gly-Gly-OH using DCC/HOBt or another suitable coupling reagent combination like HATU/DIPEA in DMF.

  • After the reaction, precipitate the product by adding water.

  • Purify the crude product by recrystallization or column chromatography to obtain the final peptide, Cbz-Glu(Bn)-Gly-Gly-Gly-Gly-OH.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of Glu(Bn)-Gly-Gly-Gly-Gly

This strategy utilizes a solid support and repeated cycles of deprotection and coupling. To mitigate aggregation of the poly-glycine sequence, the use of a dipeptide building block (Fmoc-Gly-Gly-OH) is highly recommended.[1]

Materials:

  • Wang resin pre-loaded with Fmoc-Gly

  • Fmoc-Gly-Gly-OH

  • Fmoc-Glu(Bn)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Protocol:

  • Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Fmoc-Gly-Gly-OH:

    • In a separate vessel, pre-activate a 3-fold molar excess of Fmoc-Gly-Gly-OH with a 2.9-fold excess of HBTU/HOBt and a 6-fold excess of DIPEA in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2 hours.

    • Perform a ninhydrin (B49086) test to confirm the completion of the coupling. If the test is positive, repeat the coupling.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Deprotection and Coupling for the Second Fmoc-Gly-Gly-OH: Repeat step 2 (Fmoc Deprotection) and step 3 (Coupling) using another equivalent of Fmoc-Gly-Gly-OH.

  • Final Coupling of Fmoc-Glu(Bn)-OH:

    • Perform the Fmoc deprotection as described in step 2.

    • Couple Fmoc-Glu(Bn)-OH using the same activation and coupling procedure as in step 3.

  • Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (TFA/TIS/H₂O) to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualization of Synthetic Workflows

Cbz_Strategy cluster_glygly Synthesis of Cbz-Gly-Gly-OH cluster_glyglyglygly Synthesis of Cbz-(Gly)4-OH cluster_final Final Peptide Synthesis gg Gly-Gly cgg Cbz-Gly-Gly-OH gg->cgg Coupling cbz_cl Cbz-Cl cbz_cl->cgg cgg_in Cbz-Gly-Gly-OH cgggg_oet Cbz-(Gly)4-OEt cgg_in->cgggg_oet Coupling (DCC/HOBt) gg_oet H-Gly-Gly-OEt gg_oet->cgggg_oet cgggg_oh Cbz-(Gly)4-OH cgggg_oet->cgggg_oh Saponification cgggg_oh_in Cbz-(Gly)4-OH gggg_oh H-(Gly)4-OH cgggg_oh_in->gggg_oh Hydrogenolysis final_peptide Cbz-Glu(Bn)-(Gly)4-OH gggg_oh->final_peptide Coupling (DCC/HOBt) cbz_glu Cbz-Glu(Bn)-OH cbz_glu->final_peptide

Fig. 1: Cbz-based solution-phase synthesis workflow.

Fmoc_Strategy start Fmoc-Gly-Wang Resin deprotect1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotect1 couple1 Couple Fmoc-Gly-Gly-OH (HBTU/DIPEA) deprotect1->couple1 deprotect2 Fmoc Deprotection couple1->deprotect2 couple2 Couple Fmoc-Gly-Gly-OH deprotect2->couple2 deprotect3 Fmoc Deprotection couple2->deprotect3 couple3 Couple Fmoc-Glu(Bn)-OH deprotect3->couple3 deprotect4 Final Fmoc Deprotection couple3->deprotect4 cleave Cleavage from Resin (95% TFA) deprotect4->cleave purify RP-HPLC Purification cleave->purify final_product Glu(Bn)-Gly-Gly-Gly-Gly purify->final_product

Fig. 2: Fmoc-based solid-phase peptide synthesis workflow.

Concluding Remarks

For the synthesis of Glu(Bn)-Gly-Gly-Gly-Gly, both the Cbz and Fmoc strategies are viable but present different sets of challenges. The Cbz-based solution-phase approach, while classical, is likely to be more time-consuming and may suffer from lower overall yields due to the multiple purification steps required. However, it circumvents the primary issue of on-resin aggregation.

The Fmoc-based SPPS is a more modern and efficient approach in terms of labor and time. The critical factor for its success is the effective management of the on-resin aggregation of the poly-glycine chain. The use of dipeptide building blocks like Fmoc-Gly-Gly-OH is a key enabling technique to disrupt the secondary structure formation that leads to aggregation, thereby improving coupling efficiency and the final yield of the desired peptide. For routine and automated synthesis, a well-optimized Fmoc strategy would be the preferred method.

References

A Comparative Guide to Protecting Groups for D-Glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides and complex molecules incorporating D-glutamic acid, the strategic selection of protecting groups is paramount to achieving high yields and purity. This guide provides an objective comparison of commonly employed protecting groups for the α-amino and γ-carboxyl functionalities of D-glutamic acid, supported by experimental data and detailed protocols to aid in the rational design of synthetic routes.

Introduction to Protecting Group Strategy

D-glutamic acid possesses three reactive sites: the α-amino group, the α-carboxyl group, and the γ-carboxyl group. Selective reaction at one site requires the temporary masking of the others using protecting groups. An ideal protecting group should be easy to introduce in high yield, stable under various reaction conditions, and readily removable with high efficiency and selectivity without affecting other parts of the molecule.[1]

The concept of orthogonality is central to the protection strategy of multifunctional molecules like glutamic acid. Orthogonal protecting groups are those that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact.[2][3] This is particularly crucial for synthesizing cyclic or branched peptides.

Comparison of α-Amino Protecting Groups

The most prevalent protecting groups for the α-amino function are the tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Benzyloxycarbonyl (Z) groups. The choice between these largely depends on the overall synthetic strategy, particularly in solid-phase peptide synthesis (SPPS).[4]

Protecting GroupIntroduction ReagentCleavage ConditionsAdvantagesDisadvantages
Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂OStrong acids (e.g., TFA)[4]Stable to a wide range of non-acidic conditions.[4]Harsh acidic cleavage may degrade sensitive peptides.
Fmoc Fmoc-OSu or Fmoc-ClMild base (e.g., 20% piperidine (B6355638) in DMF)[4]Mild cleavage allows for the synthesis of sensitive peptides.[4]The fluorenyl group can lead to aggregation in some sequences.
Z Benzyl (B1604629) chloroformate (Z-Cl)Catalytic hydrogenation (H₂/Pd) or strong acids (HBr/AcOH)[4]Stable to mildly acidic and basic conditions.Hydrogenolysis is incompatible with sulfur-containing residues.

Comparison of γ-Carboxyl Protecting Groups

The side-chain carboxyl group of glutamic acid must often be protected to prevent side reactions during peptide coupling. Common protecting groups include tert-butyl (tBu), benzyl (Bn), and allyl (All) esters.

Protecting GroupIntroduction MethodCleavage ConditionsAdvantagesDisadvantages
tert-Butyl (tBu) Ester Isobutylene or tert-butyl acetate (B1210297) with acid catalysis[5]Strong acids (e.g., TFA)[2]Stable to a wide range of conditions, including catalytic hydrogenation.Cleaved under the same conditions as the Boc group, limiting orthogonality in Boc-SPPS.
Benzyl (Bn) Ester Benzyl alcohol with an acid catalystCatalytic hydrogenation (H₂/Pd)[6]Orthogonal to the Boc group.Debenzylation can be slow and is not compatible with certain functional groups.
Allyl (All) Ester Allyl alcohol with a coupling agentPd(0) catalysis[2][7]Orthogonal to both Boc and Fmoc strategies.[2]Requires a specific palladium catalyst for removal.[7]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-D-glutamic acid

This protocol describes the introduction of the Boc protecting group onto the α-amino group of D-glutamic acid.

Materials:

  • D-glutamic acid

  • Dioxane

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve D-glutamic acid in a 1:1 mixture of dioxane and 1 M aqueous NaOH in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate portion-wise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-D-glutamic acid.[8]

Protocol 2: Synthesis of D-glutamic acid γ-tert-butyl ester (H-D-Glu(OtBu)-OH)

This protocol outlines the selective protection of the γ-carboxyl group of D-glutamic acid as a tert-butyl ester.

Materials:

  • N-Boc-D-glutamic acid

  • Anhydrous Dichloromethane (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • tert-Butanol (B103910)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve N-Boc-D-glutamic acid in anhydrous DCM.

  • Add DCC and a catalytic amount of DMAP.

  • Add tert-butanol and stir the reaction mixture at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain N-Boc-D-Glu(OtBu)-OH.

  • To remove the Boc group, dissolve the purified product in a solution of TFA in DCM (typically 25-50% v/v).

  • Stir the reaction at room temperature for 30-60 minutes.

  • Remove the solvent and excess TFA under reduced pressure to yield H-D-Glu(OtBu)-OH as a TFA salt.

Protocol 3: Synthesis of Fmoc-D-Glu(OAll)-OH

This protocol details the preparation of D-glutamic acid with an Fmoc-protected α-amino group and an allyl-protected γ-carboxyl group, a useful building block for orthogonal strategies.

Materials:

  • H-D-Glu(OAll)-OH

  • 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve H-D-Glu(OAll)-OH in a mixture of dioxane and aqueous NaHCO₃ solution.

  • Add a solution of Fmoc-OSu in dioxane dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Wash the aqueous residue with diethyl ether.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give Fmoc-D-Glu(OAll)-OH.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows for the protection of D-glutamic acid.

Protection_Strategies cluster_amino α-Amino Protection cluster_carboxyl γ-Carboxyl Protection cluster_deprotection Orthogonal Deprotection D-Glu D-Glu N-Protected-D-Glu N-Protected-D-Glu D-Glu->N-Protected-D-Glu (Boc)2O, Fmoc-OSu, or Z-Cl N-Protected-D-Glu(OR)-OH N-Protected-D-Glu(OR)-OH N-Protected-D-Glu->N-Protected-D-Glu(OR)-OH tBuOH, BnOH, or AllOH N-Fmoc-D-Glu(OAll)-OH N-Fmoc-D-Glu(OAll)-OH N-Fmoc-D-Glu-OH N-Fmoc-D-Glu-OH N-Fmoc-D-Glu(OAll)-OH->N-Fmoc-D-Glu-OH Pd(0) H-D-Glu(OAll)-OH H-D-Glu(OAll)-OH N-Fmoc-D-Glu(OAll)-OH->H-D-Glu(OAll)-OH Piperidine

Caption: Orthogonal protection and deprotection strategies for D-glutamic acid.

SPPS_Workflow Resin Resin Resin-AA1 Resin-AA1 Resin->Resin-AA1 Couple Fmoc-AA1-OH Resin-H-AA1 Resin-H-AA1 Resin-AA1->Resin-H-AA1 Fmoc Deprotection (Piperidine) Resin-AA2-AA1 Resin-AA2-AA1 Resin-H-AA1->Resin-AA2-AA1 Couple Fmoc-D-Glu(OtBu)-OH Resin-H-AA2-AA1 Resin-H-AA2-AA1 Resin-AA2-AA1->Resin-H-AA2-AA1 Fmoc Deprotection (Piperidine) ... ... Resin-H-AA2-AA1->... Continue SPPS Cleaved_Peptide Cleaved_Peptide ...->Cleaved_Peptide Cleavage from Resin (TFA)

Caption: A simplified workflow for incorporating Fmoc-D-Glu(OtBu)-OH into a peptide chain via Solid-Phase Peptide Synthesis (SPPS).

Conclusion

The selection of an appropriate protecting group strategy is a critical decision in the chemical synthesis of D-glutamic acid-containing molecules. For routine SPPS, the Fmoc/tBu strategy is widely adopted due to its mild deprotection conditions for the α-amino group.[2] However, for the synthesis of complex peptides requiring selective side-chain modification, orthogonal protecting groups such as allyl esters for the γ-carboxyl group are indispensable.[2][7] The experimental protocols provided in this guide offer a starting point for the synthesis of key protected D-glutamic acid derivatives. Researchers should optimize these conditions based on the specific requirements of their target molecule and synthetic scale.

References

Benchmarking Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly: A Comparison with Commercial Enzyme Substrates for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the peptidic substrate Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly, a representative protease-cleavable linker for Antibody-Drug Conjugates (ADCs), against commercially available enzyme substrates. The information presented herein, supported by experimental data from various sources, is intended to assist researchers in selecting appropriate substrates for their drug development and enzyme activity assays.

Data Presentation: A Comparative Analysis of Enzyme Substrates

The following table summarizes the key characteristics of this compound, benchmarked against established commercial substrates for the lysosomal cysteine protease, Cathepsin B. Cathepsin B is a key enzyme in the intracellular processing of many ADC linkers.[1][2][3]

SubstratePrimary Target EnzymeReported Kinetic Parameters (kcat/Km, M⁻¹s⁻¹)Assay ReadoutKey Features & Applications
This compound Cathepsin B (presumed)Data not available; performance is analogous to Val-Cit linkers.[2][4]HPLC, LC-MSRepresents a class of cleavable linkers used in ADCs for targeted payload release.
Val-Cit-PABC-MMAE Cathepsin Bt½ ≈ 240 min (in one study)[4]HPLC, LC-MSA widely used, well-characterized Cathepsin B-cleavable linker in ADCs.[3][5][6]
Z-Arg-Arg-AMC Cathepsin B230 (pH 4.6), 1875 (pH 7.2)[7]Fluorescence (Ex/Em: 360-380/440-460 nm)[8]A selective fluorogenic substrate for Cathepsin B, though with lower catalytic efficiency at acidic pH.[9]
Z-Phe-Arg-AMC Cathepsin B, Cathepsin L66667 (pH 4.6), 75000 (pH 7.2)[7]Fluorescence (Ex/Em: 353-380/440-460 nm)[10]A sensitive but less specific fluorogenic substrate, also cleaved by other cathepsins.[9]
Z-Nle-Lys-Arg-AMC Cathepsin B48000 (pH 4.6), 66667 (pH 7.2)[7]FluorescenceA highly specific and efficient fluorogenic substrate for Cathepsin B across a broad pH range.[9][11]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of enzyme activity and substrate cleavage.

Protocol 1: Fluorogenic Cathepsin B Activity Assay

This protocol is adapted for the general use of fluorogenic substrates like Z-Arg-Arg-AMC to determine Cathepsin B activity.

Materials:

  • Recombinant Human Cathepsin B

  • Fluorogenic Substrate (e.g., Z-Arg-Arg-AMC)

  • Assay Buffer: 25 mM MES, pH 5.0[12]

  • Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0[12]

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare the Assay and Activation buffers. The Activation Buffer should be made fresh.[12]

    • Reconstitute lyophilized recombinant Cathepsin B in the Activation Buffer to a stock concentration (e.g., 10 µg/mL).[12]

    • Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 10 mM).[13]

  • Enzyme Activation: Incubate the Cathepsin B stock solution for 15 minutes at room temperature to ensure the active-site cysteine is in a reduced state.[12]

  • Assay Setup:

    • Prepare a working solution of the substrate by diluting the stock in Assay Buffer to the desired final concentration (e.g., 80 µM).[12]

    • Add 50 µL of the diluted, activated Cathepsin B solution to the wells of the microplate. Include a substrate blank control with 50 µL of Assay Buffer without the enzyme.[12]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the substrate working solution to each well.[12]

    • Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em: 360/460 nm for AMC-based substrates).[9][13]

  • Data Analysis:

    • Subtract the fluorescence readings of the blank from the enzyme-containing wells.

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

Protocol 2: In Vitro ADC Linker Cleavage Assay (HPLC-Based)

This protocol outlines the measurement of payload release from an ADC, which is applicable to linkers like this compound.

Materials:

  • Antibody-Drug Conjugate (ADC) with a cleavable linker

  • Recombinant Human Cathepsin B

  • Assay Buffer: 10-25 mM Sodium Acetate, pH 5.0-6.0[4]

  • Activation Solution: 30-40 mM Dithiothreitol (DTT) in water[4]

  • Quenching Solution: 2% Formic Acid or a protease inhibitor cocktail[4]

  • HPLC system with a reverse-phase column (e.g., C18)

Procedure:

  • Enzyme Activation: Prepare an active enzyme solution by incubating a stock solution of Cathepsin B with the Activation Solution for 15-30 minutes at 37°C.[4]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ADC solution (e.g., 1 µM final concentration) with the pre-warmed Assay Buffer.[4]

  • Reaction Initiation: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture (e.g., 20 nM final enzyme concentration).[4]

  • Time-Course Sampling: Incubate the reaction at 37°C. At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture and immediately add it to the Quenching Solution to stop the reaction.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC to separate the intact ADC, released payload, and other components.

    • Quantify the amount of released payload at each time point by integrating the corresponding peak area and comparing it to a standard curve of the pure payload.

  • Data Analysis: Plot the concentration or percentage of the released payload against time to determine the cleavage rate and/or the half-life of the linker.[4]

Visualizing the Enzymatic Release of ADC Payload

The following diagrams illustrate the key steps in the mechanism of action of an ADC with a protease-cleavable linker and the general workflow for an in vitro cleavage assay.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Cleavage by Cathepsin B Apoptosis Apoptosis Payload->Apoptosis 5. Induction of Cell Death CathepsinB Cathepsin B

ADC intracellular trafficking and payload release.

Cleavage_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Buffers, ADC, and Enzyme Activate Activate Cathepsin B with DTT Reagents->Activate Incubate Incubate ADC with activated Cathepsin B Activate->Incubate Quench Quench Reaction at Time Points Incubate->Quench HPLC HPLC Analysis Quench->HPLC Quantify Quantify Released Payload HPLC->Quantify

Experimental workflow for in vitro ADC cleavage assay.

Discussion and Conclusion

The benchmarking data and protocols presented provide a framework for evaluating this compound and similar peptidic linkers. While direct kinetic data for this specific linker is not publicly available, its function as a component of ADCs places it in the context of other well-studied cleavable linkers like Val-Cit.

Commercial fluorogenic substrates such as Z-Arg-Arg-AMC and the more specific Z-Nle-Lys-Arg-AMC are invaluable for high-throughput screening of enzyme activity and for characterizing enzyme inhibitors.[7][9] They offer a continuous, real-time readout of proteolytic cleavage. However, the ultimate performance of a linker like this compound within an ADC is best assessed by directly measuring the release of the cytotoxic payload, for which HPLC-based methods are the standard.[4]

The choice of substrate is therefore dependent on the experimental objective. For fundamental enzyme characterization and inhibitor screening, the commercial fluorogenic substrates are superior. For the preclinical evaluation of an ADC, direct analysis of linker cleavage and payload release is essential.

References

A Comparative Guide to the Structural Analysis of Cbz-Protected Peptides Using X-Ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise three-dimensional structure of a peptide is fundamental to understanding its biological function, mechanism of action, and potential as a therapeutic agent. The carboxybenzyl (Cbz) protecting group, a cornerstone in classical peptide synthesis, remains highly relevant for solution-phase synthesis and fragment condensation strategies.[1][2][3] Determining the atomic-resolution structure of these Cbz-protected intermediates can provide critical insights into conformational preferences, intermolecular interactions, and crystal packing, which can influence solubility, stability, and the synthetic pathway itself.

This guide provides an objective comparison of X-ray crystallography against other common analytical techniques for the structural elucidation of Cbz-protected peptides. It includes supporting data, detailed experimental protocols, and a complete workflow visualization to aid researchers in selecting and implementing the most appropriate analytical strategy.

Comparison of Key Structural Analysis Techniques

While several methods can probe peptide structure, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary techniques for determining three-dimensional structures at or near atomic resolution.[4] Each method is based on different physical principles and offers distinct advantages and limitations.

Table 1: Performance Comparison of X-Ray Crystallography vs. NMR Spectroscopy for Peptide Analysis

FeatureX-Ray CrystallographyNMR Spectroscopy
Sample Phase Solid state (requires single crystals)Solution state (near-physiological conditions possible)[5]
Primary Output A static, time-averaged 3D model of electron density.[4]An ensemble of structures consistent with experimental distance/angle restraints.
Resolution Typically high resolution (often < 1.5 Å for small molecules).Generally lower resolution compared to crystallography for static structures.[5]
Molecular Size No theoretical upper size limit, contingent on crystal quality.[4]Practically limited to smaller peptides and proteins (typically < 30-40 kDa).[4][5]
Dynamic Information Limited; provides information on atomic displacement (B-factors) but not large-scale motions.Excellent for studying molecular dynamics, conformational changes, and flexibility in solution.[5][6]
Key Challenge Growing diffraction-quality single crystals, which can be a significant bottleneck.[5][7]Signal overlap and spectral complexity, especially for larger or aggregating peptides.
Hydrogen Atoms Generally not visible in electron density maps due to low scattering power.[4][8]Directly observed, providing crucial information on hydrogen bonds and protonation states.

Experimental Workflow for Crystallographic Analysis

The process of determining a crystal structure, from a purified peptide to a final refined model, involves a series of distinct experimental and computational stages.

Crystallography_Workflow cluster_synthesis Peptide Preparation cluster_cryst Crystal Growth cluster_xray Data Collection & Processing cluster_analysis Structure Determination synthesis Synthesis of Cbz-Protected Peptide purification Purification (e.g., HPLC) synthesis->purification screening Crystallization Screening purification->screening optimization Optimization of Crystal Growth screening->optimization data_collection X-Ray Diffraction Data Collection optimization->data_collection data_processing Data Processing (Integration & Scaling) data_collection->data_processing phase_determination Phase Determination data_processing->phase_determination model_building Model Building & Refinement phase_determination->model_building validation Structure Validation model_building->validation deposition Deposition to Database (e.g., CSD) validation->deposition

Caption: Workflow for the structural analysis of Cbz-protected peptides.

Experimental Protocols

Synthesis and Purification of Cbz-Protected Peptide

The Cbz group is typically introduced to protect the N-terminus of an amino acid or peptide.[3][9] For short peptides, this is often accomplished via solution-phase synthesis.

  • Materials : Cbz-Cl (Benzyl chloroformate), desired amino acids, coupling reagents (e.g., DCC, HOBt), solvents (e.g., DCM, DMF), base (e.g., DIPEA), purification solvents (e.g., acetonitrile, water), trifluoroacetic acid (TFA) for deprotection of other groups if necessary.

  • Protection Step : The N-terminal amino group is protected by reacting the peptide with Cbz-Cl under basic conditions. The reaction progress is monitored by TLC or LC-MS.[3]

  • Coupling & Deprotection Cycles : Subsequent amino acids (with their N-terminus protected, e.g., with Boc or Fmoc) are coupled sequentially. The Cbz group is stable to the acidic conditions used for Boc removal and the basic conditions for Fmoc removal.[1][3]

  • Purification : The final Cbz-protected peptide is purified to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC). The purified product is lyophilized to obtain a fluffy, solid powder.

Crystallization of the Cbz-Protected Peptide

Growing a single crystal suitable for X-ray diffraction is often the most challenging step.[7] Several methods can be employed, and success often requires screening a wide range of conditions.[10]

  • General Principle : Crystallization is achieved by slowly bringing a solution of the peptide to a state of supersaturation, from which crystals can nucleate and grow.[11]

  • Method 1: Slow Evaporation [12][13]

    • Dissolve the purified peptide in a suitable solvent (e.g., methanol, ethanol, ethyl acetate) to near saturation in a small, clean vial.

    • Cover the vial with a cap or parafilm containing a few pinholes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.

  • Method 2: Vapor Diffusion [12][13]

    • Prepare a concentrated solution of the peptide in a good solvent (e.g., 2-5 µL in a small vial or on a coverslip).

    • Place this vial/coverslip inside a larger, sealed chamber that contains a reservoir of a volatile "anti-solvent" in which the peptide is poorly soluble.

    • The anti-solvent vapor slowly diffuses into the peptide solution, reducing its solubility and inducing crystallization.[10]

  • Method 3: Solvent Layering / Liquid-Liquid Diffusion [12][13]

    • Dissolve the peptide in a small amount of a dense "good" solvent at the bottom of a narrow tube.

    • Carefully layer a less dense, miscible "anti-solvent" on top of this solution, creating a distinct interface.

    • Over time, the solvents will slowly mix at the interface, creating a zone of supersaturation where crystals may form.

X-Ray Diffraction Data Collection

Once a suitable crystal is obtained, its diffraction pattern is measured. This is the final experimental stage before computational analysis.[14][15]

  • Crystal Mounting : A single crystal of appropriate size (typically 0.1-0.3 mm) is carefully selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of liquid nitrogen (100 K) to prevent radiation damage.

  • Data Collection : The mounted crystal is placed in an X-ray diffractometer.[16] A high-intensity X-ray beam is directed at the crystal, which is slowly rotated.[14]

  • Diffraction Pattern Recording : As the crystal rotates, the X-rays are scattered by the electrons in the molecules, creating a unique diffraction pattern of spots that are recorded on a detector.[6] A complete dataset consists of hundreds of images taken at different crystal orientations.[17]

Structure Solution and Refinement

This stage is purely computational and involves converting the raw diffraction data into a final, validated 3D atomic model.[17][18]

  • Data Processing : The raw images are processed to locate the diffraction spots, determine their intensities, and assign indices (h,k,l) to each reflection. The data are then scaled and merged to produce a single reflection file.[17]

  • Phase Determination : The diffraction experiment records intensities but loses phase information, which is essential for calculating the electron density map. For small molecules like Cbz-peptides, this "phase problem" is typically solved using direct methods.[14]

  • Model Building and Refinement : An initial atomic model is built into the calculated electron density map. This model is then iteratively refined to improve its fit with the experimental data, resulting in a final structure with low R-factors (a measure of agreement between the model and data).

Quantitative Data Presentation

The final output of a crystallographic analysis is a set of atomic coordinates and a wealth of quantitative data that describe the quality of the crystal and the refined structure.

Table 2: Representative Crystallographic Data for a Cbz-Dipeptide

ParameterValueDescription
Formula C₂₄H₂₈N₂O₅Molecular formula of the peptide.
Crystal System MonoclinicThe crystal lattice system.
Space Group P2₁/cThe symmetry of the unit cell.
Unit Cell (a, b, c) 10.15 Å, 15.23 Å, 14.89 ÅDimensions of the unit cell.
Unit Cell (α, β, γ) 90°, 105.6°, 90°Angles of the unit cell.
Resolution (Å) 0.85 ÅA measure of the level of detail observed.
Measured Reflections 25,104Total number of diffraction spots measured.
Unique Reflections 4,895Number of independent reflections after processing.
Completeness (%) 99.8%Percentage of all possible reflections measured.
Redundancy 5.1Average number of times each unique reflection was measured.
R-work / R-free 0.041 / 0.045Measures of agreement between the model and the data. Lower is better.
CCDC Number XXXXXXXDeposition number for the Cambridge Crystallographic Data Centre.

References

Safety Operating Guide

Prudent Disposal of Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly, a protected peptide, is a critical aspect of laboratory safety and environmental responsibility. Due to the absence of specific toxicological and environmental hazard data, this compound must be handled with caution, treating it as a potentially hazardous substance. The presence of a GHS07 "Warning" pictogram on supplier information suggests that the compound may cause skin and eye irritation.

Immediate Safety and Handling Protocols

Before commencing any disposal-related activities, the following personal protective equipment (PPE) must be worn:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required.

  • Body Protection: A properly fastened laboratory coat must be worn.

All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Quantitative Data Summary

While a comprehensive hazard profile is unavailable, the following table summarizes the known chemical properties of this compound.

PropertyValue
Molecular Formula C₂₈H₃₃N₅O₁₀
Molecular Weight 599.59 g/mol
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to manage all contaminated materials as hazardous chemical waste.

Experimental Protocol: Waste Segregation and Collection

Objective: To safely collect and segregate all waste streams containing this compound for proper disposal.

Methodology:

  • Solid Waste Segregation:

    • Collect all solid waste contaminated with this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

    • This includes:

      • Empty vials that originally contained the compound.

      • Contaminated personal protective equipment (e.g., gloves).

      • Pipette tips, weighing papers, and other disposable labware that have come into contact with the chemical.

  • Liquid Waste Segregation:

    • Collect all liquid waste, including unused solutions and solvent rinses from contaminated glassware, in a separate, leak-proof, and clearly labeled hazardous waste container.

    • Ensure the waste container is compatible with the solvents used.

    • Crucially, do not dispose of any liquid waste containing this compound down the drain.

  • Labeling of Waste Containers:

    • All hazardous waste containers must be labeled with the words "HAZARDOUS WASTE".

    • The label must also clearly identify the contents, including "this compound" and any solvents present with their approximate concentrations.

  • Storage of Hazardous Waste:

    • Store the sealed hazardous waste containers in a designated satellite accumulation area within the laboratory.

    • This area should be away from general laboratory traffic and ensure segregation from incompatible waste streams (e.g., strong acids, bases, or oxidizers).

  • Final Disposal:

    • Once a waste container is full, or in accordance with your institution's policies, arrange for a hazardous waste pickup through your EHS department.

    • Do not attempt to treat or neutralize the chemical waste unless it is a specifically approved and documented procedure by your institution's EHS office. While chemical degradation of the Cbz and benzyl (B1604629) ester groups via methods like hydrolysis is possible, these procedures should only be undertaken by trained personnel following a validated protocol for waste treatment.

Disposal Workflow Visualization

The logical flow for the proper disposal of this compound is outlined in the diagram below.

cluster_prep Preparation cluster_waste_gen Waste Generation & Segregation cluster_storage_disposal Storage & Final Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) fume_hood Work in a Chemical Fume Hood solid_waste Solid Waste (Vials, Gloves, Labware) liquid_waste Liquid Waste (Solutions, Rinsates) collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage ehs_pickup Arrange for Pickup by EHS Department storage->ehs_pickup

Caption: Logical workflow for the proper disposal of this compound.

Essential Safety and Logistical Information for Handling Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Cbz-D-Glu(Bn)-Gly-Gly-Gly-Gly. The following procedural guidance is designed to ensure a safe laboratory environment and maintain research integrity.

Hazard Identification and Classification

GHS Pictogram:

  • GHS07: Exclamation Mark [1][2]

Signal Word:

  • Warning [1]

Associated Hazard Statements (based on similar compounds):

Hazard Code Hazard Statement Description
H302Harmful if swallowed[3][4][5][6]Ingestion of the substance may lead to adverse health effects.
H315Causes skin irritation[3][4][5]Direct contact with the skin may cause irritation or inflammation.
H319Causes serious eye irritation[3][4][5][7]Direct contact with the eyes may result in significant irritation.
H335May cause respiratory irritation[3][4][8]Inhalation of the powder may irritate the respiratory tract.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to minimize exposure and prevent contamination when handling this compound, particularly in its powdered form.[9][10]

PPE Category Item Specifications and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and potential splashes.[9][10]
Face ShieldRecommended in addition to safety goggles when there is a significant risk of splashing, such as during bulk handling or reconstitution.[10]
Hand Protection Chemical-Resistant GlovesNitrile gloves are the standard requirement.[9] Change gloves immediately if they become contaminated.
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from spills and contamination.[9][10]
Respiratory Protection Respirator/Dust MaskRecommended when weighing or handling the lyophilized powder outside of a certified chemical fume hood to prevent inhalation of fine particles.[9][10][11]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical for both user safety and maintaining the integrity of the peptide.

Experimental Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage cluster_disposal Disposal prep_sds Review SDS and Safety Protocols prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare and Clean Workspace prep_ppe->prep_workspace handle_equilibrate Equilibrate Peptide to Room Temperature prep_workspace->handle_equilibrate handle_weigh Weigh Lyophilized Powder handle_equilibrate->handle_weigh handle_reconstitute Reconstitute with Appropriate Solvent handle_weigh->handle_reconstitute storage_lyophilized Store Lyophilized Peptide at -20°C handle_weigh->storage_lyophilized handle_aliquot Prepare Aliquots for Storage handle_reconstitute->handle_aliquot dispose_liquid Segregate Contaminated Liquid Waste handle_reconstitute->dispose_liquid Excess solution storage_solution Store Aliquots at -20°C or -80°C handle_aliquot->storage_solution dispose_solid Segregate Contaminated Solid Waste handle_aliquot->dispose_solid Used tips, vials, etc. dispose_collection Arrange for Hazardous Waste Collection dispose_solid->dispose_collection dispose_liquid->dispose_collection

Caption: Workflow for the safe handling, storage, and disposal of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Before beginning any work, thoroughly review this safety guide and any available SDS for similar compounds.[9]

    • Work in a designated, well-ventilated area, preferably within a certified chemical fume hood, especially when handling the powder form.[9]

    • Ensure all necessary PPE is worn correctly.

    • Prepare and clean all work surfaces and have necessary equipment (e.g., spatulas, vials, solvents) ready.

  • Handling the Lyophilized Powder:

    • Before opening, allow the sealed container of the lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents condensation from forming on the powder.[10]

    • Carefully weigh the desired amount of powder in the fume hood to minimize inhalation risk.[9] Avoid creating dust clouds.

    • Promptly and securely reseal the container after weighing.

  • Reconstitution:

    • Add the appropriate solvent to the vial containing the peptide.

    • Gently swirl or vortex to dissolve the peptide. Sonication may be used if necessary, but avoid excessive heating.[10]

  • Storage:

    • Lyophilized Peptide: For long-term storage, keep the powder in a tightly sealed container at -20°C, protected from light.[12][13]

    • Peptide in Solution: It is recommended to prepare single-use aliquots of the reconstituted peptide and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[10][13]

Disposal Plan

All waste materials contaminated with this compound must be disposed of as chemical waste in accordance with local, state, and federal regulations. Never dispose of this chemical in the regular trash or down the drain.[9][14]

Waste Type Disposal Container Procedure
Solid Waste Labeled "Hazardous Chemical Waste" solid waste containerPlace all contaminated solid materials, including gloves, pipette tips, weighing paper, and empty vials, into this container.
Liquid Waste Labeled "Hazardous Chemical Waste" liquid waste container (non-halogenated)Dispose of all unused or excess peptide solutions and solvent rinses into this container. Ensure the container is compatible with the solvents used.
Sharps Waste Approved sharps containerDispose of any contaminated needles or other sharps in a designated sharps container.

Disposal Protocol:

  • Segregation: Collect solid and liquid waste in separate, clearly labeled, and appropriate hazardous waste containers.[9][14]

  • Labeling: Ensure all waste containers are accurately labeled with "Hazardous Chemical Waste," the full chemical name (this compound), and any solvents present.

  • Storage: Store waste containers in a designated, secure secondary containment area away from incompatible materials until they can be collected.[14]

  • Collection: Arrange for waste pickup through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor.[9][14]

Emergency Procedures

Exposure Type First Aid Measures
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. For small spills of powder, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal. Clean the spill area thoroughly.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.